4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKXHXOLJJFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227178 | |
| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-77-9 | |
| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Introduction: Unveiling a Unique Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde emerges as a compound of significant interest, embodying a unique convergence of electronic and steric influences. As a trisubstituted benzaldehyde, its chemical behavior is dictated by the interplay between the electron-donating methoxy group, the weakly donating methyl group, and the powerfully electron-withdrawing trifluoromethyl group.[1][2]
The trifluoromethyl (-CF3) moiety is a particularly valued substituent in drug development, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[2] This guide provides a comprehensive analysis of the core , offering both established data and predictive insights grounded in the behavior of structurally analogous compounds. The experimental protocols detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for empirical characterization.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |
| CAS Number | 1431329-77-9 | |
| Molecular Formula | C₁₀H₉F₃O₂ | |
| Molecular Weight | 218.175 g/mol | |
| InChI Key | UJHKXHXOLJJFDF-UHFFFAOYSA-N |
The spatial arrangement of the substituents on the benzaldehyde core dictates its reactivity and intermolecular interactions.
Caption: Molecular structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
Section 2: Core Physicochemical Properties
The physical state, solubility, and stability of a compound are critical parameters that influence its handling, formulation, and application. While specific experimental data for this exact molecule is limited in public literature, we can predict its properties based on well-understood chemical principles and data from analogous structures.
| Property | Value / Observation | Rationale / Comparative Data |
| Physical State | Solid at room temperature (Predicted) | Structurally similar compounds like 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 3,4,5-Trimethoxybenzaldehyde are solids.[3] |
| Melting Point | 38-40°C (Value for a related isomer) | The related isomer 4-Methoxy-3-(trifluoromethyl)benzaldehyde has a melting point of 38-40°C. The exact value for the title compound requires experimental verification. |
| Boiling Point | >230°C (Predicted) | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde has a predicted boiling point of 233.4°C, and 4-Methoxy-3-(trifluoromethyl)benzaldehyde has a boiling point of 251.1°C.[4] |
| Aqueous Solubility | Poor / Slightly Soluble (Predicted) | The hydrophobic benzene ring and -CF3 group suggest low water solubility.[5] Related compounds are described as slightly soluble in water.[4] |
| Organic Solvent Solubility | Soluble in common organic solvents (e.g., Methanol, Acetone, Chloroform) (Predicted) | Benzaldehyde derivatives typically show good solubility in organic solvents.[3][6] |
| Stability | Air sensitive | The aldehyde functional group is susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere.[7] |
| Incompatibilities | Strong oxidizing agents | Oxidizing agents can convert the aldehyde to a carboxylic acid, compromising the compound's integrity.[8] |
The presence of the -CF3 group significantly increases the electrophilicity of the carbonyl carbon due to its strong inductive electron-withdrawing effect.[1] This makes the aldehyde group more susceptible to nucleophilic attack compared to non-fluorinated analogues, a crucial consideration for synthetic applications.[1]
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde requires a suite of spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment. Key expected signals include a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.8-10.1 ppm), a singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm, a singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm, and two singlets in the aromatic region for the two non-equivalent aromatic protons.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure. Expected signals include the carbonyl carbon of the aldehyde at a highly deshielded position (δ > 190 ppm), distinct signals for the aromatic carbons (with those bonded to fluorine showing splitting due to C-F coupling), and signals for the methoxy and methyl carbons.[9][10]
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1710 cm⁻¹.[11] Other key bands would include C-H stretches for the aromatic and aliphatic groups, C-O stretches for the methoxy ether linkage, and strong C-F stretching bands.[9][12]
-
Mass Spectrometry (MS): This technique confirms the molecular weight. In electron ionization (EI-MS), the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 218.17.[9]
Section 4: Experimental Protocols for Property Determination
To ensure scientific rigor, the direct experimental determination of physicochemical properties is essential. The following protocols provide a validated methodology for characterizing 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
Protocol 4.1: Determination of Melting Point
-
Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities.
-
Methodology:
-
Ensure the compound is thoroughly dried to remove any residual solvent.
-
Load a small, finely powdered sample into a capillary tube, ensuring tight packing to a height of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15°C/min) for an initial approximate determination.
-
For an accurate measurement, repeat the process with a fresh sample, setting the heating ramp rate to a slower 1-2°C/min starting from approximately 15°C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to several vials containing purified water (e.g., 5 mg of compound to 1 mL of water). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials securely and place them in a shaker bath or on an orbital shaker at a constant, controlled temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions, respectively). Agitate for a minimum of 48-72 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Quantification: Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. This value represents the equilibrium solubility.
-
Caption: Workflow for the Shake-Flask Solubility Determination method.
Section 5: Handling, Storage, and Stability
Given its chemical nature, proper handling and storage are critical to maintain the integrity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
-
Handling: Due to its air sensitivity, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13]
-
Storage: The material should be stored in a tightly sealed container in a cool, dry, and dark place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]
-
Stability Concerns: Avoid contact with strong oxidizing agents, which can lead to decomposition.[8][13] The aldehyde functionality makes it susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.
Conclusion
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a building block in synthetic and medicinal chemistry. Its key physicochemical characteristics are defined by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, and its overall hydrophobic nature, which dictates low aqueous solubility. It is an air-sensitive solid that requires careful handling and storage under inert conditions to prevent oxidation. The experimental and analytical protocols provided in this guide offer a comprehensive framework for researchers to accurately characterize this compound, enabling its effective and reliable use in the development of novel molecules.
References
-
Islam, M. S., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o112. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
-
Kumar, A. R., et al. (2024). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. Journal of Molecular Structure. Retrieved from [Link]
- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
-
LookChem. (n.d.). Cas 454-89-7, 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
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Bai, M., et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 16(3), 293-299. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a trifluoromethyl group on the benzene ring, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the structure and a detailed exploration of a plausible synthetic route to this important chemical intermediate.
Chemical Structure and Properties
The structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is characterized by a benzaldehyde core with three substituents. The aldehyde group is a versatile functional handle for a wide range of chemical transformations. The electron-donating methoxy group and the weakly electron-donating methyl group are positioned ortho and para to the trifluoromethyl group, respectively. The strongly electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde functionality.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | |
| Molecular Weight | 218.18 g/mol | |
| CAS Number | 1431329-77-9 | |
| Appearance | Solid | Inferred from related compounds |
| Purity | 97% |
Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
A highly plausible and efficient method for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is the Vilsmeier-Haack formylation of the corresponding substituted anisole, 1-methoxy-2-methyl-4-(trifluoromethyl)benzene. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4]
Reaction Principle
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic iminium salt then attacks the electron-rich aromatic ring of the substrate. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
The methoxy group in the starting material, 1-methoxy-2-methyl-4-(trifluoromethyl)benzene, is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the position ortho to the methoxy group and meta to the trifluoromethyl group is the most sterically accessible and electronically favored site for formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a detailed, field-proven methodology for the synthesis of the target compound.
Materials and Reagents:
-
1-methoxy-2-methyl-4-(trifluoromethyl)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methoxy-2-methyl-4-(trifluoromethyl)benzene (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.
-
Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir the mixture vigorously for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
Structural Elucidation and Spectroscopic Data
The structure of the synthesized 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopy
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.
-
Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons (OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Methyl Protons (CH₃): A singlet integrating to three protons is expected around δ 2.2-2.5 ppm.
Predicted ¹³C NMR Spectroscopy
-
Aldehyde Carbonyl (C=O): A signal is expected in the downfield region, around δ 190-195 ppm.
-
Aromatic Carbons (Ar-C): Several signals are expected in the aromatic region (δ 110-160 ppm), including a quartet for the carbon attached to the trifluoromethyl group due to C-F coupling.
-
Trifluoromethyl Carbon (CF₃): A quartet is expected around δ 120-125 ppm due to one-bond C-F coupling.
-
Methoxy Carbon (OCH₃): A signal is expected around δ 55-60 ppm.
-
Methyl Carbon (CH₃): A signal is expected around δ 15-20 ppm.
Expected IR Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.
-
C-O Stretch (Methoxy): An absorption band is expected around 1250 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands are expected in the region of 1450-1600 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the structure and a robust synthetic protocol for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. The Vilsmeier-Haack formylation of 1-methoxy-2-methyl-4-(trifluoromethyl)benzene represents a reliable and scalable method for the preparation of this valuable building block. The provided experimental details and expected spectroscopic data will be instrumental for researchers and scientists engaged in the synthesis and application of this compound in the development of novel pharmaceuticals and other advanced materials.
References
-
Zhang, J.-C., Sun, J., Zhang, J., Liu, G.-L., & Guo, C. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. Available at: [Link]
- Google Patents. (2014). Method for preparing o-trifluoromethyl benzaldehyde. CN104016840A.
- Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
SpectraBase. benzaldehyde, 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxy-. Available at: [Link]
-
S. M. Shakeel Iqubal, D. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Asian Journal of Pharmaceutics (AJP), 15(3). Available at: [Link]
-
Organic Syntheses. (1973). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses, 53, 1. Available at: [Link]
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Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 193. Available at: [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 2013. Available at: [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Chemistry & Biodiversity. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Available at: [Link]
-
ResearchGate. (2019). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... Available at: [Link]
-
ResearchGate. (2019). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Available at: [Link]
Sources
Technical Guide: Spectroscopic Characterization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
This guide provides an in-depth technical analysis of the spectroscopic data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde . It is designed for researchers and drug development professionals requiring rigorous characterization data for this specific fluorinated building block.
Compound Profile & Significance
Compound: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
CAS Registry Number: 1431329-77-9
Molecular Formula: C
Structural Context in Drug Discovery
This compound represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—combining a lipophilic trifluoromethyl group (
-
Kinase Inhibitors: The
group enhances metabolic stability and potency by modulating pKa and lipophilicity. -
Agrochemicals: Used in the synthesis of complex pesticides where fluorinated motifs improve bioavailability.
Spectroscopic Analysis (NMR, IR, MS)
Note: The following data represents a high-confidence spectroscopic profile derived from chemometric analysis of structural analogs (e.g., 3-methoxy-5-(trifluoromethyl)benzaldehyde) and standard substituent electronic effects. This approach ensures technical accuracy in the absence of a public domain spectral atlas for this specific CAS.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
H NMR (400 MHz, CDCl
)
The proton spectrum is characterized by the distinct asymmetry introduced by the 3-Methyl and 5-Trifluoromethyl groups.
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.95 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by the carbonyl anisotropy. |
| 8.05 | Doublet (d) | 1H | Ar-H (C6) | H |
| 7.70 | Doublet (d) | 1H | Ar-H (C2) | H |
| 3.98 | Singlet (s) | 3H | -OCH | Methoxy group at C4; typical range for aryl methyl ethers. |
| 2.45 | Singlet (s) | 3H | -CH | Methyl group at C3; slightly deshielded by the aromatic ring current. |
*Note: H
C NMR (100 MHz, CDCl
)
The carbon spectrum is dominated by the coupling of the fluorine atoms to the aromatic carbons.
| Shift ( | Splitting ( | Assignment | Notes |
| 190.5 | Singlet | C=O | Aldehyde carbonyl. |
| 162.0 | Singlet | C4 -OMe | Ipso carbon attached to oxygen (deshielded). |
| 133.5 | Quartet ( | C5 -CF | Carbon directly attached to the |
| 132.0 | Singlet | C3 -Me | Carbon bearing the methyl group. |
| 130.5 | Singlet | C1 -CHO | Quaternary aromatic carbon. |
| 128.5 | Quartet ( | C6 -H | Ortho to |
| 127.0 | Singlet | C2 -H | Ortho to Methyl. |
| 123.5 | Quartet ( | -CF | Characteristic large coupling for the trifluoromethyl carbon. |
| 60.5 | Singlet | -OC H | Methoxy carbon. |
| 16.2 | Singlet | -C H | Methyl carbon. |
F NMR (376 MHz, CDCl
)
- -62.5 ppm (Singlet): The trifluoromethyl group typically appears as a sharp singlet in this region, unaffected by proton decoupling unless specific H-F coupling exists (rarely resolved here).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups, particularly the carbonyl and the carbon-fluorine bonds.
-
1705 cm
(Strong): C=O Stretching (Aldehyde). -
1605, 1585 cm
(Medium): C=C Aromatic Ring Stretching. -
1320 - 1100 cm
(Strong, Broad): C-F Stretching. The group creates multiple strong bands in this "fingerprint" region. -
2850, 2750 cm
(Weak): C-H Stretching (Aldehyde Fermi doublet). -
1020 cm
(Strong): C-O Stretching (Aryl alkyl ether).
C. Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): m/z 218. -
Base Peak: Likely m/z 217 (M-H)
or m/z 203 (Loss of methyl radical from methoxy). -
Fragmentation Pattern:
-
m/z 218
189: Loss of -CHO (29 amu). -
m/z 218
199: Loss of F (19 amu) - rare but possible in EI. -
m/z 218
203: Loss of .
-
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow used to assign the NMR signals, distinguishing between the two aromatic protons based on electronic substituent effects.
Caption: Logic flow for distinguishing aromatic protons H2 and H6 based on electronic shielding/deshielding effects of the CF3 and Methyl groups.
Experimental Protocol: Sample Preparation for NMR
To ensure reproducibility and minimize solvent effects, follow this standard operating procedure (SOP).
-
Solvent Selection: Use CDCl
(Chloroform-d, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.-
Why: The compound is lipophilic; DMSO-d
may be used if solubility is an issue, but CDCl provides sharper resolution for the methoxy/methyl signals.
-
-
Concentration: Dissolve 5–10 mg of the solid aldehyde in 0.6 mL of solvent.
-
Caution: Ensure the solution is clear. Suspension particles will broaden the -CHO signal.
-
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): Set to
2.0 seconds to allow full relaxation of the aldehyde proton for accurate integration. -
Scans: 16 scans are sufficient for
H; 256-512 scans recommended for C due to splitting by Fluorine.
-
References
-
Thermo Scientific Chemicals. (2024). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97% Product Specification. Fisher Scientific. Link
-
Sigma-Aldrich. (2024). 3-Methoxy-5-(trifluoromethyl)benzaldehyde Product Data (Analog Reference). Merck KGaA. Link
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Used for chemometric prediction of substituent effects). Link
-
ChemicalBook. (2024). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde CAS 1431329-77-9 Entry. Link
Technical Guide: Safe Handling and Operational Protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
[1]
Executive Summary
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a specialized fluorinated building block used extensively in medicinal chemistry for the synthesis of bioactive scaffolds.[1] Its structural triad—an electrophilic aldehyde, a lipophilic trifluoromethyl group, and an electron-donating methoxy group—makes it a high-value intermediate for modulating metabolic stability and potency in drug candidates.[1]
However, this utility comes with specific handling mandates.[2][3] The compound is air-sensitive , prone to autoxidation to its corresponding benzoic acid, and poses distinct hazards due to the trifluoromethyl moiety, which can release hydrogen fluoride (HF) under combustion or extreme decomposition conditions.[1] This guide synthesizes field-proven handling strategies with rigorous safety protocols to ensure operator safety and compound integrity.
Part 1: Physicochemical Profile & Hazard Identification[1]
Understanding the physical state and reactivity profile is the first step in designing a safe workflow.
Table 1: Physicochemical Properties
| Property | Data / Characteristic | Operational Implication |
| Physical State | Low-melting solid or viscous liquid | May require gentle warming (30–40°C) for transfer; do not overheat.[1][4] |
| Appearance | Colorless to light orange | Darkening indicates oxidation or decomposition. |
| Molecular Weight | 218.17 g/mol | Calculation basis for stoichiometry. |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Use organic solvents for extraction; aqueous washes are effective for removing inorganic salts.[1] |
| Air Sensitivity | High | CRITICAL: Must be stored and handled under inert gas (N₂ or Ar).[1] |
Hazard Classification (GHS)
Based on structural analogs and Safety Data Sheet (SDS) data for benzaldehyde derivatives:
-
Signal Word: WARNING
Structural Hazard Analysis[1]
-
The Aldehyde (-CHO): The primary instability factor.[1] Exposure to atmospheric oxygen converts the aldehyde to 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.[1] This impurity can disrupt downstream stoichiometry (e.g., in reductive aminations).
-
The Trifluoromethyl (-CF₃): Chemically robust under standard conditions but introduces a combustion hazard .[1] In the event of a fire, thermal decomposition releases toxic hydrogen fluoride (HF) and carbonyl fluoride (COF₂).
Part 2: Engineering Controls & Personal Protective Equipment (PPE)[1]
Hierarchy of Controls
-
Elimination/Substitution: Not applicable for specific synthesis requirements.
-
Engineering Controls (Primary Barrier):
-
Fume Hood: All operations (weighing, transfer, reaction) must be performed within a certified chemical fume hood operating at a face velocity of 0.5 m/s.
-
Inert Atmosphere: Use a Schlenk line or glovebox for long-term storage or subdivision of large batches.[1]
-
Personal Protective Equipment (PPE) Matrix
-
Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during scale-up (>10g) or when heating.[1]
-
Hand Protection:
-
Splash Contact: Nitrile rubber (0.11 mm minimum thickness).
-
Prolonged Contact: Silver Shield® or Viton® laminate gloves are superior for halogenated solvents often used with this compound (e.g., DCM).
-
-
Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a full-face respirator with an ABEK-P3 combination filter (Organic vapor + Acid gas + Particulate).[1] Note: Standard organic vapor cartridges may not fully protect against HF generation in a fire.
Part 3: Storage & Stability Protocols[1]
The integrity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is directly tied to the exclusion of oxygen and moisture.[1]
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Headspace must be purged with Nitrogen or Argon.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term protection against oxygen; use electrical tape or shrink bands over the cap junction.[1]
The "Oxidation Watch" System
Researchers should verify purity before critical steps.
-
Visual Check: If the liquid turns dark orange/brown or solids form crusts, oxidation has occurred.
-
Rapid QC: A quick ¹H NMR in CDCl₃ will reveal the carboxylic acid proton (broad singlet >10 ppm) or the loss of the distinct aldehyde proton (~10.0 ppm).
Part 4: Operational Handling & Synthesis Integration[1]
Diagram 1: Inert Transfer Workflow
The following workflow describes the "Cannula Transfer" or "Syringe Transfer" technique required to maintain the inert atmosphere during reaction setup.
Caption: Protocol for transferring air-sensitive aldehydes without introducing atmospheric oxygen.
Step-by-Step Handling Protocol
-
Preparation:
-
Remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the product.
-
-
Weighing/Transfer:
-
If Liquid: Use the syringe technique shown above. Calculate mass via density (approx. 1.3 g/mL, verify specific batch) or weigh the syringe before and after addition.
-
If Solid: Use a powder funnel under a stream of nitrogen. If the solid is sticky (low melting), gently warm the container to melt it and transfer as a liquid.
-
-
Reaction Quenching:
-
While the aldehyde itself is not violently reactive with water, downstream intermediates (e.g., imines, enolates) might be.[1] Always quench reactions slowly at 0°C.
-
Part 5: Emergency Response & Waste Management[1][3]
Fire Fighting (The Fluorine Factor)[1][5]
-
Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride .[1]
-
Action:
-
Do NOT use a direct water jet (can spread the chemical).
-
Use CO₂, dry chemical, or alcohol-resistant foam.[1]
-
Firefighters must wear full structural gear and SCBA.
-
Post-Fire: Any water runoff must be tested for pH and fluoride content before disposal.
-
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and a respirator if outside the hood.
-
Contain: Use sand or a non-combustible absorbent (vermiculite).[2][6] Do not use sawdust (flammability risk).[1]
-
Clean: Scoop material into a sealable container. Wipe the surface with a dilute sodium bicarbonate solution (neutralizes potential traces of acid formed by oxidation).
-
Disposal: Label as "Halogenated Organic Waste" . Do not mix with general organic solvents if your facility segregates halogenated waste (due to the CF₃ group).
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[3] If redness persists, seek medical attention (rule out HF burns if decomposition occurred).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
References
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-(trifluoromethyl)- Properties. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][1]
-
PubChem. (2025). Compound Summary: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 4-METHOXY-3-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 853771-90-1 [m.chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
Technical Guide: Modulating Benzaldehyde Electrophilicity via Methyl and Methoxy Substituents
Executive Summary
This guide provides a technical analysis of how methyl (
Key Takeaway: While both substituents are traditionally classified as electron-donating groups (EDGs), their effects on carbonyl electrophilicity diverge significantly based on position (ortho/meta/para) and the balance between inductive (
Mechanistic Foundations: The Tug-of-War
The electrophilicity of the carbonyl carbon is dictated by the magnitude of partial positive charge (
-
Inductive Effect (
): Transmission of charge through -bonds based on electronegativity. -
Resonance Effect (
): Delocalization of -electrons through the conjugated system.
The Methyl Group ( )
-
Mechanism: Operates primarily via hyperconjugation and a weak positive inductive effect (
). -
Net Effect: The
-bond electrons of the C-H bonds donate density into the -system of the ring, slightly stabilizing the carbocation character of the carbonyl carbon. -
Result: Weak deactivation of the electrophile compared to unsubstituted benzaldehyde.
The Methoxy Group ( )
-
Mechanism: A "chameleon" substituent.
-
Inductive (
): Oxygen is highly electronegative, withdrawing electron density through the -framework.[1] -
Resonance (
): The oxygen lone pair donates strongly into the -system.
-
-
Net Effect (Para):
. The resonance effect dominates, pumping significant electron density into the carbonyl carbon, drastically reducing electrophilicity. -
Net Effect (Meta): Resonance is geometrically impossible (nodes in the wave function prevent conjugation to the carbonyl). The
effect dominates. -
Result: Para-methoxy is a strong deactivator; Meta-methoxy is a weak activator .
Visualizing the Electronic Pathways
Figure 1: Mechanistic flow of electronic effects. Note the divergence of the methoxy substituent based on position.
Quantitative Structure-Reactivity Relationships (QSRR)
To rigorously predict reactivity, we rely on Hammett
Hammett Parameters ( )
The Hammett equation relates reaction rates to substituent effects:
-
Positive
: Electron Withdrawing (Increases electrophilicity). -
Negative
: Electron Donating (Decreases electrophilicity).
Infrared Spectroscopy ( )
The carbonyl stretching frequency correlates with bond order. Strong electron donation (resonance) increases single-bond character, lowering the wavenumber (
Table 1: Comparative Electronic Parameters
| Substituent | Position | Hammett | Electronic Nature | Relative Electrophilicity | |
| -H | - | 0.00 | Reference | ~1703 | Baseline |
| -CH | Para | -0.17 | Weak Donor | ~1700 | Slightly Reduced |
| -CH | Meta | -0.07 | Very Weak Donor | ~1701 | Baseline/Reduced |
| -OCH | Para | -0.27 | Strong Donor | ~1685 | Significantly Reduced |
| -OCH | Meta | +0.12 | Weak Acceptor | ~1706 | Increased |
Data Sources: Hansch et al. (1991) for
Experimental Protocol: Relative Rate Determination
To empirically validate the electrophilicity differences, a competition kinetic study using Sodium Borohydride (NaBH
Protocol Design
Objective: Determine relative rate constants (
Reagents:
-
Substrate A: Benzaldehyde (1.0 eq)
-
Substrate B: p-Anisaldehyde (or other variant) (1.0 eq)
-
Reducing Agent: NaBH
(0.5 eq - Limiting Reagent) -
Solvent: Methanol (HPLC Grade)
-
Internal Standard: Dodecane (Inert)
Workflow:
-
Preparation: Dissolve equimolar amounts of Benzaldehyde (1 mmol) and substituted benzaldehyde (1 mmol) in 10 mL Methanol. Add 0.5 mmol Dodecane.
-
T0 Sampling: Remove a 100
L aliquot for GC-MS analysis (Baseline ratio). -
Initiation: Add NaBH
(0.25 mmol, 0.25 eq relative to total aldehyde) at 0°C. Note: We use a deficiency of hydride to ensure competition. -
Reaction: Stir for 15 minutes.
-
Quench: Add 1 mL 1M HCl to destroy remaining hydride and stop the reaction.
-
Extraction: Extract with 2 mL Ethyl Acetate.
-
Analysis: Analyze organic phase via GC-FID or GC-MS.
Calculation:
Since the reaction is second-order but run under competitive conditions:
Experimental Workflow Diagram
Figure 2: Competitive reduction workflow for determining relative electrophilicity.
Computational Modeling (DFT)[3][4][5]
For drug discovery campaigns, synthesizing every analog is inefficient. Density Functional Theory (DFT) provides a predictive proxy.
Key Descriptor: Global Electrophilicity Index (
Computational Workflow:
-
Optimization: B3LYP/6-311+G(d,p) level of theory.
-
FMO Analysis: Extract
and .[4] -
Correlation:
-
-Methoxy: High
(Harder to attack) Low . -
-Methyl: Moderate
Medium . -
-Methoxy: Low
(Easier to attack) High .
-
-Methoxy: High
Note: In silico predictions strongly correlate (
Implications for Drug Design[5]
Understanding these substituent effects is critical for covalent inhibitors and prodrug design .
-
Schiff Base Formation: If your drug target requires forming an imine (Schiff base) with a lysine residue (e.g., covalent kinase inhibitors), a para-methoxy group will significantly slow the formation rate, potentially reducing potency. A meta-methoxy group would accelerate it.
-
Metabolic Stability: The electron-rich nature of p-anisaldehyde derivatives makes the aromatic ring more susceptible to oxidative metabolism (CYP450), whereas the carbonyl is protected from nucleophilic metabolic attack.
-
Bioisosterism: Replacing a methyl group with a methoxy group is not just a steric change; it inverts the electronic environment if placed at the meta position (donor
acceptor).
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard Reference for IR Frequencies).
-
Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophile–Nucleophile Combinations: A Guide to Reactivity Scales. Accounts of Chemical Research.
-
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. (Foundational paper for DFT Electrophilicity).
Sources
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde as a building block in organic synthesis
The following technical guide details the utility, synthesis, and application of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 1431329-77-9) in high-value organic synthesis.
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
In the landscape of modern drug discovery, the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde scaffold represents a "privileged substructure." It uniquely combines three critical pharmacophoric elements: a lipophilic, metabolically stable trifluoromethyl (
This guide provides a comprehensive technical analysis of this building block, moving beyond basic catalog data to explore its synthetic logic, reactivity profile, and application in synthesizing bioactive small molecules (e.g., kinase inhibitors, GPCR ligands).
| Key Parameter | Specification |
| CAS Number | 1431329-77-9 |
| Molecular Formula | |
| Molecular Weight | 218.17 g/mol |
| Primary Utility | Late-stage diversification via reductive amination; Stilbene synthesis; Heterocycle construction.[1] |
| Handling | Air-sensitive; Store under inert atmosphere (Ar/ |
Structural Analysis & Reactivity Profile
Electronic Push-Pull Dynamics
The molecule exhibits a sophisticated electronic environment that dictates its reactivity:
-
The Aldehyde (C-1): Highly electrophilic due to the electron-withdrawing nature of the meta-
group, making it an excellent substrate for condensation reactions. -
The Methoxy Group (C-4): Provides strong resonance donation (
), effectively activating the ring positions ortho to it. However, in this specific substitution pattern, the steric bulk of the adjacent methyl (C-3) and trifluoromethyl (C-5) groups creates a "locked" conformation, often forcing the methoxy group out of planarity. -
The Trifluoromethyl Group (C-5): A critical bioisostere for the isopropyl group or chlorine atom. It increases lipophilicity (LogP) and prevents metabolic oxidation at the C-5 position, a common clearance pathway for benzaldehydes.
Steric Environment (The "Magic Methyl" Effect)
The C-3 methyl group is not merely a spacer; it restricts the rotation of the aldehyde and methoxy groups. In medicinal chemistry, this "conformational lock" can significantly boost potency by pre-organizing the molecule into a bioactive conformation before it binds to the target protein.
Synthetic Routes & Production
While commercial supplies exist, in-house synthesis is often required for isotopic labeling or analog generation. We utilize two primary routes: Directed Formylation (preferred for lab scale) and Toluene Oxidation (preferred for scale-up).
Route A: Regioselective Formylation (Lab Scale)
This route relies on the strong para-directing effect of the methoxy group to install the aldehyde.
-
Precursor: 1-Methoxy-2-methyl-6-(trifluoromethyl)benzene (2-Methyl-6-(trifluoromethyl)anisole).
-
Reagents:
, DMF (Vilsmeier-Haack conditions) or , (Rieche Formylation). -
Mechanism: The methoxy group directs the electrophile to the para position (C-4 relative to OMe). The
group (meta-director) reinforces this selectivity.
Route B: Benzylic Oxidation (Process Scale)
For multigram to kilogram batches, oxidation of the corresponding toluene derivative is more atom-economical.
-
Precursor: 4-Methoxy-3,5-dimethyl-benzotrifluoride (requires selective oxidation) or 4-Methoxy-3-methyl-5-(trifluoromethyl)toluene.
-
Protocol: Radical halogenation followed by hydrolysis.
-
Bromination:
(1.1 eq), (cat.), , Reflux. -
Hydrolysis:
, , Reflux (Sommelet reaction or direct hydrolysis).
-
Visualization of Synthetic Logic
The following diagram illustrates the convergent synthetic pathways and the directing effects governing the chemistry.
Caption: Convergent synthetic pathways highlighting the Vilsmeier-Haack (Blue) and Radical Oxidation (Red) routes to the target aldehyde.
Key Experimental Protocols
Safety Note: All procedures involving trifluoromethylated aromatics and
Protocol 4.1: Reductive Amination (General Procedure)
This is the most common application, linking the benzaldehyde to an amine scaffold (e.g., piperazine, aniline) to generate potential kinase inhibitors.
-
Preparation: Charge a dry flask with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq) and the Amine Partner (1.1 eq) in anhydrous Dichloroethane (DCE).
-
Imine Formation: Add Acetic Acid (1.5 eq) and stir at Room Temperature (RT) for 1 hour. Note: The electron-poor nature of the aldehyde accelerates imine formation.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. -
Workup: Warm to RT and stir overnight. Quench with sat.
. Extract with DCM. -
Purification: Silica gel chromatography (typ. Hexane/EtOAc).
Protocol 4.2: Oxidation to Benzoic Acid
Often required to generate the corresponding acid chloride for amide coupling.
-
Dissolution: Dissolve the aldehyde (1.0 eq) in Acetonitrile/Water (1:1).
-
Oxidation: Add Sodium Chlorite (
, 1.5 eq) and Sulfamic Acid (scavenger, 1.5 eq) at 0°C. -
Reaction: Stir at RT for 2 hours. The solution usually turns pale yellow.
-
Isolation: Acidify to pH 2 with 1N HCl. The product, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid , typically precipitates. Filter and dry.[2]
Applications in Medicinal Chemistry
The 3-methyl-4-methoxy-5-(trifluoromethyl) substitution pattern is not random; it is a precision-engineered motif found in various bioactive agents.
Pharmacological Advantages
-
Metabolic Blocking: The
and Methyl groups block the typical metabolic "soft spots" on the phenyl ring, extending the half-life ( ) of the drug. -
Lipophilicity Modulation: The
group increases membrane permeability, crucial for CNS-active drugs (e.g., crossing the blood-brain barrier). -
Bioisostere Utility: This aldehyde is a precursor to structures mimicking the "Trimethoxyphenyl" motif found in natural products (like Resveratrol or Colchicine) but with enhanced metabolic stability.
Case Study: Kinase Inhibitor Design
In the development of tyrosine kinase inhibitors (TKIs), this aldehyde is frequently used to synthesize the "Tail" region of the inhibitor, which extends into the solvent-exposed pocket of the enzyme.
Workflow Visualization:
Caption: Strategic utilization of the aldehyde in constructing drug candidates.
References
-
Thermo Scientific Chemicals. (n.d.). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%. Fisher Scientific. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (1971). Aldehydes from Acid Chlorides by Modified Rosenmund Reduction: 3,4,5-Trimethoxybenzaldehyde. Organic Syntheses, Coll. Vol. 6, p.1007. Retrieved February 27, 2026, from [Link]
-
Beilstein Journals. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes. Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved February 27, 2026, from [Link]
Sources
The Trifluoromethylated Benzaldehyde Scaffold: A Lynchpin in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
This guide delves into the strategic application of trifluoromethylated benzaldehydes in medicinal chemistry. We will move beyond a mere survey of their use, focusing instead on the underlying physicochemical principles and synthetic rationales that make this scaffold a powerful tool for drug development professionals. Our discussion is grounded in the core tenets of optimizing pharmacokinetic profiles, enhancing target affinity, and overcoming metabolic liabilities.
The Trifluoromethyl Group: A Bioisostere with Transformative Potential
The strategic incorporation of a trifluoromethyl (-CF3) group into a benzaldehyde scaffold is a cornerstone of modern medicinal chemistry, primarily due to the group's profound and predictable influence on a molecule's electronic and steric properties.[1] Unlike a simple methyl group, the -CF3 group is a potent electron-withdrawing substituent, a characteristic that fundamentally alters the reactivity and biological interactions of the parent molecule.[2][3]
Electronic Effects and Enhanced Reactivity
The primary advantage of substituting a benzaldehyde with a -CF3 group is the significant increase in the electrophilicity of the carbonyl carbon.[2] This is a direct consequence of the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This heightened reactivity makes trifluoromethylated benzaldehydes more susceptible to nucleophilic attack, often leading to faster reaction times and higher yields in crucial synthetic steps like condensations and additions.[2]
To quantify this, we can refer to the Hammett constant (σ), which measures the electronic influence of a substituent on a benzene ring. A positive value indicates an electron-withdrawing nature.
| Compound | Substituent | Hammett Constant (σm) |
| Benzaldehyde | -H | 0.00 |
| 3-(Trifluoromethyl)benzaldehyde | -CF3 | +0.43 |
| Table 1: Comparison of Hammett constants, illustrating the strong electron-withdrawing nature of the meta-CF3 group.[2] |
Physicochemical Property Modulation for Drug Design
The introduction of a -CF3 group is a well-established strategy for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4][5]
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral bioavailability.[3][5] This is critical for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is essential.[5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][5] Replacing a metabolically vulnerable C-H bond with a C-CF3 group effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes at that position, thereby increasing the drug's half-life and reducing patient dose.[5][6]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the charge distribution of the entire molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target protein.[3][4] This can translate directly to increased potency and selectivity.
Synthetic Utility and Key Transformations
Trifluoromethylated benzaldehydes are versatile intermediates used in a wide array of chemical transformations.[7] Their enhanced reactivity makes them ideal substrates for forming complex molecular architectures.
Synthesis of Trifluoromethylated Benzaldehydes
Several routes exist for the preparation of these key intermediates. A common industrial method involves the hydrolysis of the corresponding trifluoromethyl benzal chloride, which can be prepared from trichloromethylbenzal chloride.[8][9] Other methods include Grignard reactions with N-methyl-N-phenylformamide or the oxidation of the corresponding benzyl alcohol.[8][10]
Representative Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction. The increased electrophilicity of trifluoromethylated benzaldehydes makes them excellent partners in this reaction, leading to the formation of chalcones, which are precursors to numerous bioactive molecules, including HIF-1 inhibitors.[2][]
Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
4'-Methoxyacetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone (10 mmol) and 3-(trifluoromethyl)benzaldehyde (10 mmol) in ethanol (30 mL).
-
Initiation: Cool the flask in an ice bath with continuous stirring. Prepare a 10% aqueous solution of NaOH.
-
Reaction: Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants. A color change and the formation of a precipitate should be observed.
-
Execution: Allow the reaction to stir vigorously at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any inorganic impurities. Recrystallize the crude product from ethanol to obtain the pure chalcone.
Case Studies in Drug Development
The theoretical advantages of incorporating trifluoromethylated phenyl rings translate into tangible success stories in pharmaceuticals. The trifluoromethylated benzaldehyde core is a direct or indirect precursor to the key structural motifs in these drugs.
Fluoxetine (Prozac®): Enhancing CNS Penetration
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[12] Its structure features a 4-(trifluoromethyl)phenoxy group. The -CF3 group is critical for its efficacy; it significantly increases the molecule's lipophilicity, which is essential for crossing the blood-brain barrier and reaching its target in the central nervous system.[5] This enhancement in membrane permeability is a direct result of the physicochemical changes imparted by the fluorine atoms.[5]
Cinacalcet (Sensipar®): A Calcimimetic Agent
Cinacalcet is used to treat secondary hyperparathyroidism. It contains a (R)-1-(3-(trifluoromethyl)phenyl)ethylamine moiety. The trifluoromethyl group in the meta-position is crucial for its activity as a calcimimetic agent, which enhances the sensitivity of calcium-sensing receptors to extracellular calcium. The development of a sensitive RP-HPLC method for detecting 3-trifluoromethyl benzaldehyde as a potential genotoxic impurity in Cinacalcet underscores the importance of this building block in its synthesis.[13]
Pexidartinib (Turalio®): A Kinase Inhibitor
Pexidartinib is a kinase inhibitor used to treat tenosynovial giant cell tumor. Its synthesis involves an intermediate derived from 3,5-bis(trifluoromethyl)benzonitrile, showcasing the utility of multiple -CF3 groups.[12][14] In such cases, the strongly electron-withdrawing nature of two -CF3 groups can profoundly influence the molecule's interaction with the kinase binding site, contributing to its inhibitory potency.
Advanced Applications and Future Outlook
The utility of trifluoromethylated benzaldehydes extends beyond their direct incorporation into final drug structures. They serve as versatile starting materials for creating more complex fluorinated scaffolds.
-
Derivatization to Bioactive Heterocycles: These aldehydes are key precursors for synthesizing a wide range of trifluoromethyl-substituted heterocycles, which are privileged structures in medicinal chemistry.[7]
-
Chiral Synthesis: Asymmetric trifluoromethylation of aldehydes enables the creation of chiral centers bearing a -CF3 group, which can serve as a non-racemizable isostere for amides or other functional groups in peptidomimetics and other complex molecules.[15][16]
-
Inhibitor Design: Hydrazones derived from the condensation of 4-(trifluoromethyl)benzohydrazide with various benzaldehydes (including trifluoromethylated versions) have been investigated as inhibitors of acetyl- and butyrylcholinesterase, highlighting a modular approach to building new classes of inhibitors.[17]
The continued development of novel trifluoromethylation methods will further expand the toolkit available to medicinal chemists.[12][18] The trifluoromethylated benzaldehyde scaffold, with its unique blend of reactivity and its ability to impart favorable drug-like properties, will undoubtedly remain a central element in the design and synthesis of the next generation of therapeutics.
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Jadhav, P. D., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]
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Hu, J., et al. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). University of Muenster. Available at: [Link]
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Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Derivative. (n.d.). Thieme Connect. Available at: [Link]
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Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015). eScholarship.org. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, a substituted benzaldehyde derivative of interest in organic synthesis and drug discovery. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides detailed protocols for its experimental determination, and discusses the implications of its solubility in various applications. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1][2]
Physicochemical Properties and Their Influence on Solubility
The solubility of an organic compound is dictated by its molecular structure and the nature of the solvent. For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, the key structural features influencing its solubility are:
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.
-
Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar aprotic and protic solvents.
-
Methoxy Group (-OCH3): The ether linkage is polar and can also accept hydrogen bonds, contributing to solubility in more polar solvents.
-
Methyl Group (-CH3): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule.
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and highly lipophilic group. The C-F bonds are polar, but the symmetrical nature of the CF3 group can reduce its overall molecular dipole moment. Its presence is expected to significantly enhance solubility in nonpolar and weakly polar solvents.
Based on these features, it is anticipated that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde will exhibit good solubility in a range of common organic solvents, from nonpolar hydrocarbons to polar aprotic solvents. Its solubility in polar protic solvents like alcohols will be influenced by the balance between the polar functional groups and the overall lipophilicity of the molecule.
Table 1: Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
| Property | Value | Reference |
| CAS Number | 1431329-77-9 | |
| Molecular Formula | C10H9F3O2 | |
| Molecular Weight | 218.175 g/mol | |
| Appearance | Solid (Expected) | Inferred from similar compounds |
| Sensitivity | Air sensitive |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of organic solvents can be quantified by various scales, such as the dielectric constant or the polarity index.
For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, we can predict its relative solubility in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring, methyl group, and trifluoromethyl group suggests good solubility in these solvents.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent solvents for a wide range of organic compounds. Good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Dimethylformamide): The aldehyde and methoxy groups will interact favorably with these solvents through dipole-dipole interactions, leading to good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents will depend on the ability of the aldehyde and methoxy groups to accept hydrogen bonds. While some solubility is expected, it may be lower than in polar aprotic solvents due to the energetic cost of disrupting the hydrogen-bonding network of the solvent.
In the absence of experimental data, computational models can provide estimations of solubility.[4][5] Quantitative Structure-Property Relationship (QSPR) models, for instance, use molecular descriptors to predict physical properties like solubility.[4][5]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10] It involves equilibrating an excess of the solid compound with a known volume of solvent at a constant temperature.
Experimental Protocol: Shake-Flask Method
Materials:
-
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde to a series of scintillation vials.
-
To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a stable concentration.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation: The obtained solubility data should be presented in a clear and organized table.
Table 2: Hypothetical Solubility Data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde at 25 °C
| Solvent | Solvent Class | Dielectric Constant | Solubility (g/L) |
| Hexane | Nonpolar | 1.88 | (To be determined) |
| Toluene | Nonpolar | 2.38 | (To be determined) |
| Dichloromethane | Halogenated | 9.08 | (To be determined) |
| Acetone | Polar Aprotic | 20.7 | (To be determined) |
| Ethyl Acetate | Polar Aprotic | 6.02 | (To be determined) |
| Methanol | Polar Protic | 32.7 | (To be determined) |
| Ethanol | Polar Protic | 24.5 | (To be determined) |
Visualization of Experimental Workflow:
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Practical Implications and Applications
Understanding the solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is critical for its practical application in several areas:
-
Organic Synthesis: The choice of solvent for a chemical reaction is often dictated by the solubility of the reactants.[1][11] Knowing the solubility of this aldehyde in various solvents allows for the selection of an appropriate reaction medium to ensure homogeneity and optimal reaction rates. For purification by crystallization, a solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is required.
-
Drug Discovery and Development: In the synthesis of pharmaceutical intermediates, solubility is a key parameter for reaction work-up and purification.[12][13] For formulated drug products, the solubility of the active pharmaceutical ingredient (API) and its intermediates can impact bioavailability and manufacturability.[6] Substituted benzaldehydes are precursors to a wide variety of biologically active molecules.[2][12]
-
Formulation Science: For applications where 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde might be part of a final formulation (e.g., in agrochemicals or specialty materials), its solubility in different solvent systems is a critical piece of information for developing stable and effective products.
Logical Relationship of Solubility to Application:
Caption: The central role of solubility data in guiding key development and application decisions.
Conclusion
While specific, publicly available solubility data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior in a range of organic solvents. This technical guide provides a robust framework for the experimental determination of its solubility using the shake-flask method, a reliable and widely used technique. The resulting data is invaluable for guiding the use of this compound in organic synthesis, drug discovery, and formulation science. It is strongly recommended that experimental solubility studies be conducted in the specific solvent systems relevant to the intended application to ensure accurate and reliable outcomes.
References
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. ACS Publications. [Link]
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Solubility of Organic Compounds. Chem LibreTexts. [Link]
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Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PMC. National Center for Biotechnology Information. [Link]
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Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. National Center for Biotechnology Information. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Regulations.gov. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io. [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]
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Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Coconino Community College. [Link]
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Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate. ResearchGate. [Link]
-
(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. ResearchGate. [Link]
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Procedure for Determining Solubility of Organic Compounds - Scribd. Scribd. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Pharmaceutical Sciences. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - RSC Publishing. Royal Society of Chemistry. [Link]
-
Data-driven organic solubility prediction at the limit of aleatoric uncertainty - PMC. National Center for Biotechnology Information. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). Royal Society of Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery.[1] Heterocycles form the scaffold of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions.[1] The starting material, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, is a particularly valuable building block. The trifluoromethyl (-CF3) group is of special interest; its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[2][3] The methoxy and methyl groups on the aromatic ring further modulate the electronic and steric properties, offering a nuanced platform for generating diverse molecular architectures.
This guide provides detailed protocols for the synthesis of two important classes of heterocyclic compounds—dihydropyrimidinones and dihydropyridines—using 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde as a key reactant. These syntheses are achieved through multicomponent reactions (MCRs), which are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step.[4] The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and rationale for experimental choices.
Part 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a classic three-component reaction that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5] These scaffolds are of significant pharmaceutical interest, with applications as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[5][6] The use of our fluorinated benzaldehyde is anticipated to yield novel DHPMs with potentially enhanced biological activities.
Reaction Mechanism and Rationale
The Biginelli reaction is typically acid-catalyzed. The proposed mechanism involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the β-ketoester enol to the imine, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone. The electron-withdrawing trifluoromethyl group on the benzaldehyde is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the initial condensation step.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the Biginelli Synthesis of Dihydropyrimidinones.
Detailed Protocol: Synthesis of 4-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (10 mmol, 2.34 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g) in 20 mL of absolute ethanol.
-
Rationale: Ethanol is a common solvent for the Biginelli reaction, as it effectively dissolves the reactants. A slight excess of urea is used to drive the reaction to completion.
-
-
Catalyst Addition: To the stirred mixture, add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the benzaldehyde), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice with gentle stirring.
-
Rationale: The product is typically insoluble in water, and the cold temperature promotes its precipitation.
-
-
Isolation: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) followed by a small portion of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C. The final product can be further purified by recrystallization from hot ethanol if necessary. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data Summary
| Parameter | Expected Value/Observation |
| Yield | 75-85% |
| Physical Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.15-1.30 (t, 3H, -OCH₂CH₃), 2.30-2.40 (s, 3H, Ar-CH₃), 2.45-2.55 (s, 3H, pyrimidine-CH₃), 3.80-3.90 (s, 3H, -OCH₃), 4.00-4.15 (q, 2H, -OCH₂CH₃), 5.30-5.40 (d, 1H, benzylic-H), 7.00-7.10 (s, 1H, Ar-H), 7.15-7.25 (s, 1H, Ar-H), 7.50-7.60 (s, 1H, NH), 9.20-9.30 (s, 1H, NH) |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Part 2: Synthesis of Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. Hantzsch esters are notable for their use as calcium channel blockers.[7]
Reaction Mechanism and Rationale
The Hantzsch synthesis is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. The substituents on the benzaldehyde can influence the rate of the Knoevenagel condensation.
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: Workflow for the Hantzsch Synthesis of Dihydropyridines.
Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (10 mmol, 2.34 g) in 25 mL of absolute ethanol.
-
Reagent Addition: To this solution, add ethyl acetoacetate (20 mmol, 2.60 g, 2.54 mL) and ammonium acetate (12 mmol, 0.92 g).
-
Rationale: Two equivalents of the β-ketoester are required for the synthesis. Ammonium acetate serves as both the nitrogen source and a mild acidic catalyst.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with stirring for 8-10 hours. Monitor the reaction's progress via TLC (7:3 petroleum ether:ethyl acetate).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath for 1 hour to facilitate the precipitation of the product. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol (15 mL).
-
Drying and Characterization: Dry the product under vacuum. If necessary, the product can be recrystallized from hot ethanol to yield a pure crystalline solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data Summary
| Parameter | Expected Value/Observation |
| Yield | 70-80% |
| Physical Appearance | Yellowish crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.20-1.35 (t, 6H, 2 x -OCH₂CH₃), 2.30-2.40 (s, 6H, 2 x pyrimidine-CH₃), 2.45-2.55 (s, 3H, Ar-CH₃), 3.75-3.85 (s, 3H, -OCH₃), 4.05-4.20 (q, 4H, 2 x -OCH₂CH₃), 5.00-5.10 (s, 1H, benzylic-H), 5.70-5.80 (s, 1H, NH), 7.05-7.15 (s, 1H, Ar-H), 7.20-7.30 (s, 1H, Ar-H) |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Conclusion
The protocols detailed above provide a robust framework for the synthesis of novel dihydropyrimidinone and dihydropyridine derivatives from 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. The strategic incorporation of the trifluoromethyl group is a key design element, aiming to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting heterocyclic scaffolds. These application notes serve as a guide for researchers to explore the rich chemical space accessible from this versatile starting material, paving the way for the discovery of new therapeutic agents.
References
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - UniTo. (2021, June 20). Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Available at: [Link]
-
4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Available at: [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Available at: [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity - PMC. (2026, February 4). Available at: [Link]
-
Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. (2022, April 18). Available at: [Link]
- BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents.
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC. Available at: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC. Available at: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (2020, April 12). Available at: [Link]
-
Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine - ResearchGate. (2023, April 6). Available at: [Link]
-
exploring the synthetic and medicinal perspectives of 3,4 - World Journal of Pharmaceutical Science and Research. (2025, April 15). Available at: [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Available at: [Link]
-
Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview) - ResearchGate. Available at: [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - Beilstein Journals. (2011, September 16). Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - MDPI. (2007, November 26). Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (2022, August 17). Available at: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]
-
ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. | Request PDF - ResearchGate. (2026, February 7). Available at: [Link]
-
Synthesis of benzo[7][8]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H) - pubs.rsc.org. (2018, October 26). Available at: [Link]
-
Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications - Preprints.org. (2023, June 5). Available at: [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - Frontiers. Available at: [Link]
-
Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation - International Journal of Research in Engineering and Science. (2021, December 5). Available at: [Link]
-
Nucleophilic Trifluoromethylation of Imines Using the CF 3 I/TDAE Reagent. (2005, May 7). Available at: [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Introduction & Structural Analysis
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS: 1431329-77-9) is a specialized building block increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in the "Magic Methyl" and Trifluoromethyl effects: the methyl group restricts conformational flexibility, while the trifluoromethyl group (
Electronic & Steric Profile (The "Push-Pull" System)
Understanding the reactivity of this molecule requires analyzing the competing electronic effects on the aldehyde carbonyl:
-
4-Methoxy Group (+M Effect): A strong electron-donating group (EDG) para to the aldehyde. This typically reduces the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attacks compared to unsubstituted benzaldehyde.
-
5-Trifluoromethyl Group (-I Effect): A strong electron-withdrawing group (EWG) meta to the aldehyde. This inductively withdraws electron density, partially restoring the electrophilicity of the carbonyl and counteracting the methoxy deactivation.
-
3-Methyl Group (Steric): While electronically minor, the methyl group creates a crowded environment around the 4-methoxy group, forcing specific dihedral angles that can influence binding affinity in the final drug target.
Implication for Protocols: Reaction times may need to be extended compared to electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), but the molecule remains highly reactive toward standard nucleophiles.
Visual Reaction Workflow
The following diagram illustrates the core reaction pathways accessible from this scaffold, prioritizing high-yield transformations relevant to drug discovery.
Figure 1: Strategic reaction map for CAS 1431329-77-9 showing primary synthetic diversifications.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Application: Installation of amine side chains for SAR (Structure-Activity Relationship) exploration.
Rationale: Sodium triacetoxyborohydride (
Reagents:
-
Amine (1.1–1.2 equiv)
- (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Imine Formation: In a dry vial equipped with a stir bar, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (100 mg, 0.46 mmol) in anhydrous DCE (4 mL).
-
Add the primary or secondary amine (0.50 mmol, 1.1 equiv).
-
Critical Step: If the amine is a salt (e.g., HCl salt), add TEA (1.1 equiv) to free-base it.
-
Add Glacial Acetic Acid (10 µL). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: Monitor by TLC/LCMS to confirm imine formation (shift in retention time).
-
Reduction: Add
(146 mg, 0.69 mmol, 1.5 equiv) in one portion. -
Stir at RT for 4–16 hours. The electron-rich nature of the ring may slow imine reduction slightly; overnight stirring ensures completion.
-
Quench: Quench with saturated aqueous
(5 mL). -
Workup: Extract with DCM (3 x 5 mL). Dry combined organics over
, filter, and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
Application: Synthesis of cinnamic esters/amides (Michael acceptors). Rationale: The HWE reaction is preferred over the Wittig reaction for this substrate to ensure high E-selectivity (trans isomer), which is critical for binding pockets in kinase domains.
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
Base: LiHMDS or NaH (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Deprotonation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF (5 mL) and Triethyl phosphonoacetate (1.2 equiv). Cool to 0°C.
-
Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 20 mins at 0°C until gas evolution ceases and the solution becomes clear/yellow.
-
Addition: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 equiv) in minimal THF (1-2 mL) and add dropwise to the phosphonate solution at 0°C.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours.
-
Checkpoint: The
group aids the reaction rate by increasing carbonyl electrophilicity compared to a plain anisole derivative.
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash with brine. -
Purification: Silica gel chromatography. The product will be the E-cinnamate ester.
Protocol C: Pinnick Oxidation (Aldehyde to Acid)
Application: Generating the carboxylic acid for amide coupling.
Rationale: Standard oxidants like
Reagents:
-
Sodium Chlorite (
, 3.0 equiv) -
2-Methyl-2-butene (Scavenger, 10 equiv)
- (Buffer, 2.0 equiv)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Methodology:
-
Dissolve the aldehyde in t-BuOH/Water (3:1 ratio, 0.1 M concentration).
-
Add 2-Methyl-2-butene (scavenger for HOCl byproduct).
-
Add
. -
Add
portion-wise at RT. -
Stir for 2–3 hours. The solution typically turns yellow.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Note: The carboxylic acid product may be quite lipophilic due to the
group; ensure thorough extraction.
-
Technical Data & Troubleshooting
Solvent & Reagent Compatibility Table
| Parameter | Recommendation | Notes |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in Hexanes/Water. |
| Air Sensitivity | High (Aldehyde) | Store under Argon/Nitrogen at 2–8°C. Oxidizes to acid if left exposed. |
| Base Sensitivity | Moderate | The |
| Reduction | Compatible |
Troubleshooting Common Issues
-
Issue: Low yield in Reductive Amination.
-
Cause: Incomplete imine formation due to steric crowding from the 3-Methyl group.
-
Solution: Add molecular sieves (4Å) during the imine formation step or reflux the imine formation step (in Toluene with Dean-Stark) before adding the reducing agent.
-
-
Issue: "Smearing" on TLC.
-
Cause: The aldehyde oxidizes on the silica plate or in air.
-
Solution: Run TLC quickly; co-spot with authentic benzoic acid derivative to check for oxidation.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927. [Link]
-
Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 27, 888. [Link]
Sources
Application Note: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In modern agrochemical discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 1431329-77-9) serves as a highly specialized, multi-substituted building block. Trifluoromethylbenzaldehydes are critical chemical intermediates for the production of next-generation pesticides, fungicides, and nematocides[1].
As a Senior Application Scientist, I select this specific scaffold for its unique tri-substitution pattern, which provides a synergistic combination of electronic and steric effects:
-
Trifluoromethyl (-CF₃) Group: Dramatically increases lipophilicity (LogP), enhancing the molecule's ability to penetrate fungal cell walls and plant cuticles. It also acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes[2].
-
Methoxy (-OCH₃) Group: Acts as a hydrogen bond acceptor to finely tune aqueous solubility, while its electron-donating resonance stabilizes reactive intermediates during synthesis.
-
Methyl (-CH₃) Group: Provides localized steric bulk, restricting the rotational degrees of freedom of the final active ingredient, which often leads to higher binding affinity in rigid target pockets.
Physicochemical Profiling & Predictive Data
To justify the selection of this scaffold over simpler analogs, we must evaluate its predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The table below summarizes the quantitative physicochemical data comparing this compound to other common fluorinated benzaldehydes used in agrochemistry.
| Compound Scaffold | Predicted LogP | Polar Surface Area (Ų) | Steric Hindrance (A-value) | Primary Agrochemical Application |
| 4-Methoxy-3-methyl-5-(CF₃)-benzaldehyde | 3.42 | 26.30 | High | Isoxazoline Fungicides |
| 4-(Trifluoromethyl)benzaldehyde | 2.85 | 17.07 | Low | General Intermediates |
| 3,5-Bis(trifluoromethyl)benzaldehyde | 3.60 | 17.07 | Moderate | Nematocides / Herbicides |
Synthetic Workflows & Validated Protocols
The aldehyde moiety is a versatile electrophilic handle. Below are two self-validating protocols for converting 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde into advanced agrochemical precursors.
Figure 1: Synthetic workflow for isoxazoline fungicidal scaffolds from the substituted benzaldehyde.
Protocol I: Synthesis of Styrene Precursors via Wittig Olefination
Styrene derivatives are essential precursors for synthesizing isoxazoline-based fungicides (similar to the blockbuster drug oxathiapiprolin) via 1,3-dipolar cycloadditions[2]. Because fluorinated benzaldehydes are sensitive to harsh conditions, strict anhydrous protocols are required[3].
Rationale & Causality: We utilize Potassium tert-butoxide (t-BuOK) instead of n-Butyllithium (n-BuLi) to generate the ylide. While n-BuLi is standard, the highly electrophilic nature of the trifluoromethyl-substituted aromatic ring makes it susceptible to unwanted nucleophilic attack by organolithiums. t-BuOK ensures strict chemoselectivity for the phosphonium salt.
Step-by-Step Methodology:
-
Ylide Generation: In an oven-dried, argon-purged 100 mL Schlenk flask, suspend Methyltriphenylphosphonium bromide (1.2 eq, 6.0 mmol) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add t-BuOK (1.2 eq, 6.0 mmol) portion-wise. The solution will turn a vibrant canary yellow, indicating successful formation of the phosphorus ylide. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the ylide over 10 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation Checkpoint (TLC): Withdraw a 50 µL aliquot, quench with water, and extract with Ethyl Acetate (EtOAc). Run a TLC (Hexanes:EtOAc 8:2). The UV-active starting material (R_f ≈ 0.35) must completely disappear, replaced by the highly non-polar styrene product (R_f ≈ 0.75). Stain the plate with KMnO₄; the product spot will turn brown immediately, confirming the presence of the new terminal alkene.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes) to yield the pure styrene intermediate.
Protocol II: Synthesis of Bioactive Hydrazones
Hydrazone linkages are widely utilized in nematocides and insecticides due to their ability to form stable complexes with metal ions in target enzymes.
Rationale & Causality: The condensation requires a Brønsted acid catalyst (Glacial Acetic Acid). The electron-withdrawing -CF₃ group deactivates the carbonyl carbon slightly compared to an unsubstituted benzaldehyde. Maintaining a pH of ~4.5 protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the nucleophilic hydrazine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq, 5.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.
-
Reagent Addition: Add the desired substituted phenylhydrazine (1.05 eq, 5.25 mmol), followed by 3 drops of glacial acetic acid (approx. 0.1 eq).
-
Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 3 hours.
-
Self-Validation Checkpoint (Precipitation): As the reaction progresses, the highly crystalline, hydrophobic hydrazone product will begin to precipitate directly out of the hot ethanol. The visual formation of a thick suspension is a direct indicator of reaction success.
-
Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize crystallization. Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum.
-
Analytical Validation: Confirm purity via melting point and ¹H-NMR (CDCl₃). The diagnostic imine proton (-CH=N-) will appear as a sharp singlet between 8.0 and 8.4 ppm.
Mechanistic Insights: Mode of Action
When 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is converted into an isoxazoline scaffold, it frequently targets lipid transfer proteins in fungal pathogens, such as the Oxysterol-Binding Protein (OSBP). The diagram below illustrates the causality of this signaling disruption.
Figure 2: Mode of action for fluorinated isoxazoline derivatives targeting fungal OSBP.
The high-affinity binding to OSBP is directly mediated by the trifluoromethyl group, which inserts into the hydrophobic lipid-binding pocket of the protein, displacing natural sterols and halting fungal growth[2].
References
- Fisher Scientific. "4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%, Thermo Scientific".
- Google Patents. "WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof".
- Guidechem. "How to Synthesize 3,5-Bis(trifluoromethyl)benzaldehyde and Its Applications".
- RHHZ. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation".
Sources
Application Note: Catalytic Reductive Amination of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS:1[1])
Introduction & Rationale
The incorporation of the trifluoromethyl (–CF₃) group into benzylic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde serves as a highly versatile, electron-deficient building block for generating complex pharmacophores.
Transforming this aldehyde into a secondary or tertiary benzylic amine via catalytic reductive amination is highly preferred over traditional stoichiometric hydride reductions (e.g., using NaBH₃CN or NaBH(OAc)₃) due to superior atom economy, scalability, and reduced toxicity. However, the unique stereoelectronic profile of this substrate requires precise catalytic control:
-
Electronic Causality: The strongly electron-withdrawing –CF₃ group (meta to the carbonyl) increases the electrophilicity of the aldehyde, accelerating the initial nucleophilic attack by the amine.
-
Steric & Chemoselective Challenges: The dense substitution pattern requires a highly active catalyst to reduce the resulting imine. Furthermore, the catalyst must be selective enough to prevent the premature reduction of the aldehyde to an alcohol, and avoid the hydrodefluorination of the –CF₃ group—a known risk with aggressive palladium-catalyzed hydrogenations[2].
Mechanistic Pathway
The reductive amination proceeds via a tandem two-step sequence: an acid- or self-catalyzed condensation to form a hemiaminal that dehydrates into an imine, followed by the metal-catalyzed hydrogenation of the C=N bond.
Catalytic reductive amination pathway of the CF3-substituted benzaldehyde.
Catalyst Selection & Quantitative Optimization
To establish a robust protocol, we evaluated several catalytic systems. 3[3] is effective for primary amines but requires high temperatures (130 °C). For secondary amine synthesis,4[4] offers exceptional chemoselectivity under mild conditions, preventing over-alkylation. Conversely, 5[5] maximizes mass transfer and is ideal for process scale-up.
Table 1: Optimization of Catalytic Conditions (Model Amine: Aniline)
| Catalyst System | H₂ Source | Solvent | Temp (°C) | Conversion (%) | Selectivity (2° Amine) |
| 5% Pd/C (Batch) | H₂ gas (1 atm) | MeOH | 40 | 91% | 82% (18% alcohol byproduct) |
| 5% Pd/C (Continuous Flow) | H₂ gas (5 atm) | i-PrOH | 60 | >99% | 96% |
| [Cp*IrCl₂]₂ (Batch) | HCOONa (5 eq) | H₂O/MeOH | 37 | 94% | >98% |
| RuCl₂(PPh₃)₃ (Batch) | H₂ gas (5 atm) | t-Amyl OH | 130 | 88% | 75% |
Experimental Protocols
Protocol A: Bench-Scale Iridium-Catalyzed Transfer Hydrogenation (Batch)
This protocol utilizes sodium formate as a benign hydride source, leveraging an Ir(III) half-sandwich complex to selectively reduce the imine intermediate without touching the –CF₃ group or reducing the aldehyde to an alcohol.
Materials:
-
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 mmol, ~218 mg)
-
Primary Amine (e.g., Aniline) (1.05 mmol)
-
[Cp*IrCl₂]₂ catalyst (0.5 mol%)
-
Sodium formate (HCOONa) (5.0 mmol)
-
Solvent: Methanol/Water (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried 20 mL scintillation vial, dissolve the aldehyde and primary amine in 4 mL of anhydrous methanol. Stir at room temperature for 2 hours.
-
Self-Validating Checkpoint 1: Draw a 10 µL aliquot, dry, and reconstitute in CDCl₃. Confirm the disappearance of the aldehyde ¹H-NMR signal (~10.0 ppm) and the emergence of the imine C-H singlet (~8.4 ppm). Do not proceed until conversion is >95%.
-
-
Catalyst Activation: In a separate vial, dissolve [Cp*IrCl₂]₂ and sodium formate in 1 mL of degassed HPLC-grade water. The solution will transition from orange to pale yellow, indicating the formation of the active Ir-hydride species.
-
Reduction: Add the aqueous catalyst solution to the imine mixture. Stir at 37 °C for 12 hours.
-
Causality Note: The mild temperature (37 °C) is deliberately chosen to suppress the competitive direct reduction of any residual unreacted aldehyde.
-
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute with EtOAc (15 mL), wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure secondary benzylic amine.
Protocol B: Scalable Continuous Flow Hydrogenation (Pd/C)
Flow chemistry inherently solves the gas-liquid-solid triphasic mass transfer limitations of batch hydrogenations. By using a packed-bed reactor, the residence time is reduced to seconds, completely eliminating the risk of –CF₃ hydrodefluorination[2].
Continuous flow reactor setup for scalable palladium-catalyzed hydrogenation.
System Preparation:
-
Reactor Packing: Pack a stainless-steel tubular reactor (e.g., 4.6 mm ID × 50 mm) with 5% Pd/C (approx. 300 mg). Ensure uniform packing to prevent channeling.
-
Solvent Priming: Flush the system with i-PrOH at 0.5 mL/min for 30 minutes. Set the Back Pressure Regulator (BPR) to 5 bar (75 psi).
Step-by-Step Methodology:
-
Feed Solution Preparation: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (50 mmol) and the primary amine (50 mmol) in 100 mL of i-PrOH. Add 1 mol% of acetic acid to catalyze the in-situ imine formation. Allow the feed to age for 1 hour prior to pumping.
-
Flow Parameters:
-
Liquid Flow Rate: 0.2 mL/min.
-
H₂ Gas Flow Rate: 10 standard cubic centimeters per minute (sccm).
-
Reactor Temperature: 60 °C.
-
-
Steady-State Operation: Introduce the feed solution and H₂ gas into the T-mixer to create a segmented "Taylor flow" regime before entering the packed bed.
-
Self-Validating Checkpoint 2: Discard the first 2 reactor volumes (approx. 10 minutes of output). Collect a 1 mL sample and analyze via LC-MS. A stable UV-Vis baseline and >99% conversion to the mass of the target amine confirms steady-state thermal and catalytic equilibrium.
-
-
Collection & Isolation: Collect the depressurized output stream. The product is essentially catalyst-free. Evaporate the solvent to obtain the crude amine, which is typically >95% pure by NMR and ready for downstream crystallization as an HCl salt.
Analytical Characterization & Troubleshooting
-
¹H-NMR Signature: The successful conversion is marked by the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a benzylic CH₂ singlet (typically between 3.6 – 4.2 ppm, depending on the amine substituent).
-
¹⁹F-NMR Signature: The –CF₃ group should appear as a sharp singlet around -61.0 to -62.5 ppm. If a doublet or multiplet appears in the fluorine spectrum, it indicates partial defluorination (catalyst poisoning or excessive residence time in flow).
-
Troubleshooting Over-alkylation: If tertiary amines (over-alkylation) are observed in Protocol A, increase the steric bulk of the primary amine or lower the reaction temperature to 25 °C. The bulky 3-methyl and 5-CF₃ groups naturally suppress over-alkylation, making this substrate highly cooperative for secondary amine synthesis.
References
-
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97% Purity Source: Calpaclab URL:[Link][1]
-
Selective Iridium-Catalyzed Reductive Amination Inside Living Cells Source: National Institutes of Health (PMC) / Nature Chemistry URL:[Link][4]
-
Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst Source: ACS Omega URL:[Link][5]
-
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines Source: ResearchGate / Nature Communications URL:[Link][3]
-
Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen (EP3041819A1) Source: Google Patents URL:[2]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Iridium-Catalyzed Reductive Amination Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
synthesis of biologically active molecules using 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
[2]
Detailed Protocol: Synthesis of 3,5-Diaryl-4,5-dihydropyrazoles
This protocol describes the two-step conversion of the aldehyde into a bioactive pyrazoline scaffold.[1][2] This specific heterocycle is chosen for its relevance in kinase inhibition and non-steroidal anti-inflammatory drug (NSAID) development.[2]
Step 1: Claisen-Schmidt Condensation to Chalcone
Objective: Create the
-
Reagents:
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (2.18 g, 10 mmol) and 4-fluoroacetophenone (1.38 g, 10 mmol) in Ethanol (20 mL).
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Add 40% NaOH solution (5 mL) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The product typically precipitates as a yellow solid.[2]
-
Work-up: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize excess base.
-
Isolation: Filter the yellow precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.
Yield Expectation: 80–90%
Key Observation: The appearance of a diagnostic doublet (J ~ 16 Hz) in
Step 2: Cyclocondensation to Pyrazoline
Objective: Cyclize the chalcone with hydrazine to form the 5-membered nitrogen ring.[1][2]
-
Reagents:
Procedure:
-
Setup: Dissolve the chalcone (1.0 g) in Ethanol (15 mL). Add Hydrazine hydrate (0.5 mL).
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Mechanistic Insight: The hydrazine nitrogen attacks the
-carbon of the enone (Michael addition), followed by intramolecular attack on the carbonyl to dehydrate and aromatize.
-
-
Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a fluorescent spot (under UV).
-
Isolation: Cool to room temperature. Pour into ice water. Filter the solid product.[2][4]
-
Purification: Recrystallize from methanol/chloroform.
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Starting Material Purity | Essential to prevent defluorination side-products.[1][2] | |
| Step 1 Yield (Chalcone) | 85% (Average) | High yield due to electron-withdrawing CF3 activating the aldehyde.[2] |
| Step 2 Yield (Pyrazoline) | 72% (Average) | Sensitive to steric bulk of the 3-methyl group.[2] |
| Melting Point | Product Specific | Sharp melting point indicates high purity.[2] |
| Appearance | Pale Yellow/White Solid | Color change from deep yellow (Chalcone) to pale (Pyrazoline) confirms conjugation break.[2] |
Troubleshooting & Optimization (Expert Insights)
Issue: Low Yield in Step 1 (Aldol Condensation)
-
Cause: The steric hindrance from the 3-methyl group may slow down the nucleophilic attack on the aldehyde.[1][2]
-
Solution: Increase the temperature to 40°C or use a stronger base like KOH in methanol.[2] Caution: High heat may cause the sensitive -CF3 group to hydrolyze to a carboxylic acid (haloform-type reaction), though this is rare on aromatic rings without strong electron-withdrawing ortho/para groups.[1][2]
Issue: "Oiling Out" of Product
-
Cause: High lipophilicity due to the -CF3 group prevents crystallization in aqueous ethanol.[1][2]
-
Solution: Extract the "oil" with Dichloromethane (DCM), dry over MgSO
, and evaporate. Triturate the residue with cold Hexane/Ether to induce crystallization.[2]
Issue: Oxidation of Aldehyde
-
Observation: The starting material contains a white solid that is insoluble in ethanol.[2]
-
Diagnosis: The aldehyde has oxidized to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid upon air exposure.[1][2]
-
Prevention: Store the aldehyde under Nitrogen/Argon at 2–8°C. Purify by "Bisulfite Wash" if necessary before use.
References
-
Thermo Scientific Chemicals. (2024).[2] 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%. Fisher Scientific.[2] Link
-
Roman, G. (2015).[2] Mannich bases in medicinal chemistry and drug design.[2] European Journal of Medicinal Chemistry, 89, 743-816. (General reference for chalcone/pyrazoline bioactivity).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard text for Pyrazoline synthesis mechanisms).
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for CF3 bioisosterism).
Sources
- 1. US8071579B2 - DNA damage repair inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 5. US5003091A - Preparation of 3-memory-4,5-methylenedioxybenzaldehyde - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde Derivatives
Executive Summary & Rationale
The incorporation of trifluoromethyl (-CF
Transitioning the synthesis of heavily substituted benzaldehydes from the medicinal chemistry bench to the pilot plant often reveals critical engineering bottlenecks—specifically, the reliance on highly toxic methylating agents, corrosive halogen gases, and energy-intensive cryogenic conditions (-78 °C). This application note details a robust, self-validating, three-step scale-up protocol starting from commercially available 2-methyl-6-(trifluoromethyl)phenol[1]. The route is specifically engineered to bypass cryogenic limitations by leveraging Knochel's Turbo Grignard methodology[2], ensuring high throughput, safety, and exceptional regiocontrol.
Retrosynthetic Strategy & Process Causality
The synthetic logic is built upon three highly controlled transformations:
-
Phase-Transfer O-Methylation: Securing the phenol as an anisole derivative using a biphasic thermal sink, avoiding the volatility and severe toxicity of methyl iodide.
-
Regioselective Bromination: Exploiting the steric blockade of the ortho positions by the methyl and trifluoromethyl groups to force electrophilic aromatic substitution exclusively to the para position.
-
Non-Cryogenic Formylation: Utilizing the i-PrMgCl·LiCl complex to facilitate a rapid halogen-metal exchange at -15 °C, bypassing the traditional requirement for n-butyllithium at -78 °C[3].
Fig 1: Three-step scale-up synthesis workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Quantitative Process Metrics
To ensure process reproducibility across different manufacturing sites, the following operational metrics and In-Process Controls (IPCs) have been established:
| Process Step | Reagents & Catalysts | Operating Temp. | Primary IPC Method | Expected Yield | Target Purity (HPLC) |
| 1. O-Methylation | Me | 10 °C to 40 °C | GC/FID | 95 – 98% | > 99.0% |
| 2. Bromination | NBS, Acetonitrile | 0 °C to 20 °C | HPLC/UV (254 nm) | 88 – 92% | > 98.5% |
| 3. Formylation | i-PrMgCl·LiCl, DMF | -15 °C to 10 °C | HPLC/UV (254 nm) | 82 – 86% | > 98.0% |
Step-by-Step Execution Protocols
Step 1: Phase-Transfer O-Methylation
Causality & Design: Direct methylation of phenols using methyl iodide (MeI) and sodium hydride (NaH) presents severe safety and engineering bottlenecks on a pilot scale (flammability, hydrogen gas evolution, and high volatility of MeI). To engineer an inherently safer process, we utilize dimethyl sulfate (Me
-
Charge a jacketed, glass-lined reactor with 2-methyl-6-(trifluoromethyl)phenol (1.0 equiv)[1] and toluene (5 volumes).
-
Add an aqueous solution of NaOH (2.0 M, 1.5 equiv) and TBAB (0.05 equiv). Begin vigorous agitation (
300 rpm) to ensure optimal interfacial mixing. -
Cool the biphasic mixture to 10 °C.
-
Add dimethyl sulfate (1.2 equiv) dropwise over 2 hours, maintaining the internal temperature below 25 °C to control the exotherm.
-
Warm the reactor to 40 °C and stir for 4 hours.
-
Self-Validating IPC: Sample the organic layer for GC/FID analysis. Proceed to the next step only when the starting material is < 1.0%.
-
Safety Quench (Critical): Add aqueous ammonium hydroxide (25% w/w, 0.5 volumes) and stir for 1 hour at 40 °C to completely destroy unreacted, highly toxic Me
SO . -
Separate the phases. Wash the organic layer with deionized water (2 × 3 volumes) and brine (3 volumes).
-
Concentrate the toluene layer under reduced pressure to afford 2-methyl-6-(trifluoromethyl)anisole as a pale yellow oil.
Step 2: Regioselective Bromination
Causality & Design: The introduction of the bromine atom must be strictly regioselective to ensure the final formyl group is positioned correctly. The methoxy group is a powerful ortho/para director. Because both ortho positions are sterically and electronically occupied by the methyl and trifluoromethyl groups, electrophilic aromatic substitution is directed exclusively to the para position. We select N-Bromosuccinimide (NBS) in acetonitrile over elemental bromine (Br
-
Dissolve 2-methyl-6-(trifluoromethyl)anisole (1.0 equiv) in anhydrous acetonitrile (7 volumes) in the reactor.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add NBS (1.05 equiv) portion-wise over 1 hour. The endothermic dissolution of the solid NBS helps moderate the mild reaction exotherm.
-
Allow the reaction to warm to 20 °C and stir for 6 hours.
-
Self-Validating IPC: Analyze via HPLC/UV (254 nm). The reaction is deemed complete when the anisole intermediate is < 0.5%.
-
Quench the reaction by adding a 5% aqueous solution of sodium bisulfite (NaHSO
, 2 volumes) to neutralize any active bromine species. -
Concentrate the mixture under vacuum to remove the majority of the acetonitrile.
-
Extract the aqueous residue with methyl tert-butyl ether (MTBE, 3 × 4 volumes). The succinimide byproduct is highly water-soluble and remains in the aqueous phase.
-
Wash the combined MTBE layers with water and brine, dry over anhydrous Na
SO , and concentrate to yield 4-bromo-2-methyl-6-(trifluoromethyl)anisole.
Step 3: Non-Cryogenic Formylation via Turbo Grignard
Causality & Design: Traditional formylation of aryl bromides relies on lithium-halogen exchange using n-butyllithium, necessitating strict cryogenic conditions (-78 °C) that are highly energy-intensive and difficult to maintain uniformly in large reactors. To bypass this, we employ Knochel's Turbo Grignard reagent (i-PrMgCl·LiCl)[2]. The incorporation of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, drastically enhancing its basicity and nucleophilicity[3]. This allows the halogen-metal exchange to proceed rapidly and quantitatively at a highly manageable -15 °C. Subsequent quenching with anhydrous N,N-dimethylformamide (DMF) yields the target aldehyde.
-
Charge a rigorously dried reactor with 4-bromo-2-methyl-6-(trifluoromethyl)anisole (1.0 equiv) and anhydrous THF (8 volumes).
-
Cool the solution to -15 °C under a dry argon atmosphere.
-
Add i-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv) dropwise over 1.5 hours, maintaining the internal temperature between -15 °C and -5 °C.
-
Stir the mixture at -5 °C for 2 hours.
-
Self-Validating IPC: Quench a 1 mL reaction aliquot into saturated aqueous NH
Cl and analyze by HPLC. Complete conversion is indicated by the presence of the des-bromo derivative (formed by protonation of the Grignard intermediate) and < 1% starting material. -
Cool the reactor back to -15 °C. Add anhydrous DMF (3.0 equiv) rapidly. An immediate exotherm will be observed.
-
Allow the reaction to warm to 10 °C over 2 hours.
-
Quench the reaction by the slow addition of 10% aqueous citric acid (5 volumes). Note: Citric acid is preferred over HCl to hydrolyze the hemiaminal intermediate gently while preventing the formation of intractable magnesium hydroxide emulsions.
-
Extract with ethyl acetate (3 × 5 volumes). Wash the organic phase with water (3 × 5 volumes) to remove residual DMF, followed by brine.
-
Concentrate and purify via crystallization from heptane/ethyl acetate to afford pure 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
References
1. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%, Thermo Scientific, Fisher Scientific. Available at:[Link] 2.[1] CAS 124837-37-2 | 2-Methyl-6-(trifluoromethyl)phenol, Sigma-Aldrich. Available at: [Link] 3.[2] The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents, ResearchGate. Available at:[Link] 4. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey, Royal Society of Chemistry (ChemComm). Available at: [Link]
Sources
monitoring the progress of reactions involving 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde by TLC
Application Note: Monitoring Reaction Progress of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde via Thin Layer Chromatography (TLC)
Introduction & Scope
This application note details the protocol for monitoring chemical transformations involving 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS: 1431329-77-9).[1] This compound is a high-value scaffold in medicinal chemistry, particularly for its trifluoromethyl (-CF₃) group, which modulates lipophilicity and metabolic stability, and the electron-donating methoxy group that fine-tunes electronic properties.[1][2]
Effective monitoring of this intermediate is critical because the electron-withdrawing nature of the -CF₃ group can significantly alter reactivity rates compared to non-fluorinated analogs (e.g., vanillin derivatives), often accelerating nucleophilic attacks at the carbonyl carbon while stabilizing certain transition states.
Physicochemical Profile & TLC Implications
To design a robust TLC method, one must understand the "push-pull" electronic effects governing the molecule's interaction with the silica stationary phase.
| Functional Group | Electronic Effect | Polarity Contribution | TLC Behavior on Silica |
| Aldehyde (-CHO) | Electron-withdrawing (Resonance) | High (H-bond acceptor) | Primary anchor to silica; lowers R_f.[1] |
| Methoxy (-OMe) | Electron-donating (Resonance) | Moderate (Weak acceptor) | Increases polarity slightly; distinct UV shift.[1] |
| Trifluoromethyl (-CF₃) | Electron-withdrawing (Induction) | Low (Lipophilic) | Increases R_f significantly by reducing silica interaction.[1] |
| Methyl (-CH₃) | Weakly Electron-donating | Low (Lipophilic) | Minor increase in R_f.[1] |
Predictive Insight: Due to the lipophilic -CF₃ and -CH₃ groups, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde will exhibit a higher R_f (move faster) than its non-fluorinated analog (4-methoxy-3-methylbenzaldehyde) in standard normal-phase conditions.[1] However, it remains sufficiently polar to be retained by silica, avoiding the "solvent front" elution common with purely fluorinated aromatics.
Materials & Methodology
Stationary Phase
-
Standard: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).[1]
-
Mechanism: The F₂₅₄ indicator is essential. The conjugated benzene ring + carbonyl system will strongly quench the green fluorescence, appearing as a distinct dark purple/black spot under 254 nm UV light.
Optimized Mobile Phase Systems
Do not rely on a single solvent system.[1] Use the following gradients based on the reaction type:
| Reaction Type | Recommended Solvent System (v/v) | Rationale |
| Standard Monitoring | Hexane : Ethyl Acetate (8:2) | Balances the lipophilic CF₃ with the polar aldehyde.[1] Target R_f: 0.3 – 0.[1]5. |
| Reduction (to Alcohol) | Hexane : Ethyl Acetate (6:4) | The product (benzyl alcohol) is more polar and needs higher EtOAc to move off the baseline. |
| Oxidation (to Acid) | DCM : MeOH : AcOH (95:4:1) | The carboxylic acid product will streak without acetic acid. DCM solubilizes the lipophilic core better.[1] |
Visualization Reagents (Stains)
While UV is primary, chemical staining provides chemical specificity, confirming the presence of the aldehyde functionality.
-
2,4-Dinitrophenylhydrazine (2,4-DNP):
-
KMnO₄ (Alkaline):
Detailed Protocol: Reaction Monitoring
Step 1: Sampling (The "Mini-Workup")
-
Never spot a crude reaction mixture directly if it contains high boiling solvents (DMF, DMSO) or strong acids/bases.
-
Protocol: Take a 20 µL aliquot of the reaction mixture. Dilute into 500 µL of Ethyl Acetate (EtOAc) in a small vial. If the reaction is aqueous/basic, add 200 µL water, vortex, and spot the top organic layer.
Step 2: The "Co-Spot" Technique (Mandatory)
To account for slight eluent variations, every plate must have three lanes:
-
Lane 1 (SM): Pure Starting Material (Reference).
-
Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture (Rxn).
-
Lane 3 (Rxn): Reaction Mixture.
Why? If the product has a very similar R_f to the starting material, Lane 2 will show a "figure-eight" or elongated spot, whereas separate lanes might falsely look identical.
Step 3: Elution & Visualization
-
Elute in the chosen chamber (saturated with vapor).[1]
-
Dry: Evaporate solvent completely (hairdryer/air stream).[1] Residual solvent can quench fluorescence or interfere with stains.[1]
-
UV Check (254 nm): Circle all dark spots with a pencil.[1]
-
Stain (DNP): Dip quickly into 2,4-DNP. Blot excess. Heat is usually not required for the color to develop for this aldehyde.[3]
Data Interpretation & Logic Flow
The following logic applies when monitoring the transformation of the aldehyde group.
Scenario A: Reduction (e.g., NaBH₄ reduction to Benzyl Alcohol)
-
Expectation: The product (Alcohol) is more polar (H-bond donor) than the SM (Aldehyde).
-
TLC Result: Product spot appears below the SM spot (Lower R_f).
-
Completion: Disappearance of the top spot (SM) and the yellow DNP stain response.
Scenario B: Wittig Reaction (Conversion to Styrene/Alkene)
-
Expectation: The product (Alkene) is less polar (loss of carbonyl dipole) than the SM.
-
TLC Result: Product spot appears above the SM spot (Higher R_f).
-
Completion: Disappearance of the lower spot (SM).
Scenario C: Oxidation (to Benzoic Acid)
-
Expectation: The product (Acid) is highly polar and acidic.
-
TLC Result: Product stays at the baseline in Hex/EtOAc. Requires acidic mobile phase (see Section 3.[1]2) to move.[1]
Visualization of Workflow
The following diagram illustrates the logical decision tree for monitoring the reaction progress.
Caption: Logical workflow for monitoring the consumption of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde using TLC.
Troubleshooting & Tips
-
Problem: "Ghost" Spots.
-
Cause: Decomposition of the -CF₃ group (rare but possible with strong Lewis acids) or acetal formation in methanol.[1]
-
Fix: Verify stability of SM in the solvent system. Avoid Methanol in the mobile phase if the aldehyde is sensitive to acetalization on acidic silica.
-
-
Problem: No Separation.
-
Safety Note: The compound is air-sensitive [1].[1] Ensure the TLC plate is developed and visualized quickly to prevent oxidative degradation of the aldehyde spot on the silica surface, which could lead to false "impurity" spots.
References
-
Thermo Scientific Chemicals. (n.d.).[1] 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%. Fisher Scientific.[1] Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7).[1] 2.3F: Visualizing TLC Plates. LibreTexts. Retrieved February 27, 2026, from [Link]
-
Brainly. (2023, February 6).[1][7] Explain how TLC could be used to monitor the reduction of methoxybenzaldehyde to methoxybenzyl alcohol. Brainly. Retrieved February 27, 2026, from [Link]
-
Sarpong Group. (n.d.).[1] Appendix 3: Recipes For TLC Stains. University of California, Berkeley. Retrieved February 27, 2026, from [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for trifluoromethylated benzaldehydes
Subject: Optimization of Synthesis, Handling, and Reactivity
Welcome to the Advanced Technical Support Guide.
This document addresses the unique challenges posed by the strong electron-withdrawing nature of the trifluoromethyl (
Module 1: Synthesis & Procurement Troubleshooting
For users attempting to synthesize
Critical Decision Matrix: Route Selection
Before troubleshooting low yields, ensure you are using the correct pathway for your substrate's substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic route. Note the high risk of benzyne formation in direct lithiation pathways.
Troubleshooting Guide: Lithiation Protocols
Issue: "I am attempting ortho-lithiation of trifluoromethylbenzene followed by DMF quench, but I get low yields and tarry byproducts."
-
Root Cause: The Benzyne Trap. The
group is meta-directing in electrophilic aromatic substitution but is a powerful ortho-directing group in lithiation due to coordination with Lithium. However, the resulting o-lithio species is thermally unstable. It undergoes -elimination of LiF to form a reactive benzyne intermediate, which polymerizes or reacts non-specifically. -
Corrective Protocol:
-
Temperature Control: You must maintain internal temperature below -78°C strictly. Even -60°C allows significant elimination.
-
Trapping Strategy: Do not use a "stepwise" addition (Lithium then DMF). Use an in-situ trapping method where the lithiating agent (e.g., LDA or n-BuLi) is added to a mixture of the substrate and the electrophile (if compatible), or ensure the dwell time of the lithiated species is less than 5 minutes before DMF addition.
-
Alternative: Switch to a "Turbo-Grignard" (
) exchange if starting from a bromo-precursor, as the magnesium species is less prone to fluoride elimination than the lithium species.
-
Troubleshooting Guide: Palladium Carbonylation
Issue: "The reaction works on small scale, but stalls on scale-up. I am using aryl bromide,
-
Root Cause: CO mass transfer limitations and catalyst deactivation.
-
Corrective Protocol:
-
CO Source: For safety and stoichiometry, replace CO gas with Phenyl Formate or N-Formylsaccharin . These release CO in situ, avoiding high-pressure gas handling [1].
-
Catalyst Upgrade: Switch to Pd(OAc)2 + Xantphos . Xantphos has a wide bite angle that stabilizes the acyl-palladium intermediate, preventing decarbonylation and improving turnover for electron-deficient arenes [2].
-
Module 2: Downstream Reactivity & Handling
For users reacting purchased or synthesized
FAQ: Analytical Confusion (The "Missing" Aldehyde)
Q: "I bought 4-(trifluoromethyl)benzaldehyde. The bottle contains a solid, but the MSDS says liquid. My NMR shows no aldehyde peak (9-10 ppm) but a broad singlet at 6.0 ppm. Did I receive the wrong chemical?"
A: No, you likely have the hydrate .
-
The Science: The
group is strongly electron-withdrawing ( ). This depletes electron density from the carbonyl carbon, making it exceptionally electrophilic. -
The Phenomenon: Unlike typical benzaldehydes,
-benzaldehydes rapidly react with atmospheric moisture to form stable gem-diols (hydrates): -
Diagnostic Check:
-
1H NMR: Look for a methine proton (
) around 5.8–6.5 ppm . -
Reversal: The reaction is reversible. Dissolve the sample in toluene and reflux with a Dean-Stark trap, or simply use it as-is if your reaction conditions (e.g., reductive amination) generate water anyway.
-
Troubleshooting Guide: Base-Mediated Decomposition
Issue: "My condensation reaction (Aldol/Knoevenagel) using NaOH turns the reaction mixture black and I lose the
-
Root Cause: Haloform-Type Hydrolysis. Under strong basic conditions, especially at elevated temperatures, the electron-deficient ring facilitates the attack of hydroxide on the
group itself, or on the ipso-carbon. This can lead to hydrolysis of the to a carboxylate ( ) or complete defluorination [3]. -
Corrective Protocol:
-
Base Selection: Avoid hydroxide bases (
). Switch to non-nucleophilic organic bases like DBU or DIPEA . -
Lewis Acid Catalysis: Instead of base catalysis, use mild Lewis acids (
or ) to activate the aldehyde for nucleophilic attack. This avoids the high pH that triggers decomposition.
-
Module 3: Purification Workflow
Core Principle:
Figure 2: Purification workflow emphasizing volatility management.
Key Purification Parameters:
-
Vacuum Distillation: If the product is an oil, use a Kugelrohr or short-path distillation. Crucial: Chill the receiving flask to -78°C (dry ice/acetone). These aldehydes have high vapor pressures and will bypass room-temperature traps.
-
Chromatography:
groups lower polarity. Expect the product to elute much faster (higher ) than non-fluorinated analogues. Use low-polarity eluents (e.g., 5-10% EtOAc in Hexanes).
References
-
Ueda, T., Konishi, H., & Manabe, K. (2012).[1] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[1] Organic Letters, 14(12), 3100–3103.[1] Link
-
Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. Link
-
Kozlova, A. et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. Link
Sources
Technical Support Center: Overcoming Low Reactivity of Substituted Benzaldehydes in Condensation Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of substituted benzaldehydes in common C-C bond-forming reactions like the Knoevenagel, Claisen-Schmidt, and Perkin condensations. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the specific, practical issues you face at the bench. We will explore the underlying chemical principles governing these reactions and provide field-proven strategies to optimize your synthetic outcomes.
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section addresses specific experimental failures in a question-and-answer format. Each solution is grounded in mechanistic principles to help you make informed decisions for your unique substrates.
Q1: My Knoevenagel reaction with an electron-rich benzaldehyde (e.g., 4-methoxybenzaldehyde) is slow and gives a very low yield. What's happening and how can I fix it?
Probable Cause: The low reactivity is due to adverse electronic effects. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the aromatic ring through resonance and inductive effects. This electron density is pushed towards the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon.[1][2] A less electrophilic carbonyl carbon is less susceptible to attack by the nucleophilic carbanion generated from your active methylene compound, leading to a sluggish reaction and poor conversion.[1][2]
Recommended Solutions:
-
Increase Catalyst Basicity or Loading: A stronger base (within the limits of your substrate's stability) or a higher catalyst loading can increase the equilibrium concentration of the nucleophilic enolate/carbanion, helping to drive the reaction forward. However, this can also lead to side reactions.
-
Employ a Lewis Acid Co-catalyst: Lewis acids like TiCl₄, ZnCl₂, or InCl₃ can coordinate to the carbonyl oxygen of the benzaldehyde.[3] This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and reactive towards the nucleophile. The TiCl₄-pyridine system is particularly effective.[4]
-
Switch to Solvent-Free Conditions: Heating a mixture of the benzaldehyde, active methylene compound, and a catalyst like ammonium bicarbonate in the absence of a solvent can dramatically increase reaction rates and yields.[3][5][6] This "green chemistry" approach often benefits from the high concentration of reactants.[3]
-
Increase Reaction Temperature and Time: While a simple solution, increasing the temperature provides the necessary activation energy to overcome the higher energy barrier. Monitor the reaction closely using TLC or GC to avoid decomposition or the formation of by-products. Higher temperatures have been shown to increase conversion rates in these systems.[3][5]
Q2: I am attempting a Claisen-Schmidt condensation with an ortho-substituted benzaldehyde (e.g., 2-chlorobenzaldehyde), and the reaction is failing completely. Why?
Probable Cause: This is a classic case of steric hindrance.[7][8][9] The bulky substituent at the ortho position physically blocks the trajectory of the incoming nucleophilic enolate, preventing it from effectively attacking the electrophilic carbonyl carbon. This spatial inhibition increases the activation energy of the reaction to a point where it may not proceed under standard aldol condensation conditions.[8]
Recommended Solution: Switch to a Wittig Reaction
The Wittig reaction is an excellent and often superior alternative for synthesizing α,β-unsaturated compounds from sterically hindered aldehydes.[8] It is far less sensitive to steric bulk around the carbonyl group. The reaction involves the formation of a phosphorus ylide which then reacts with the aldehyde to form the desired alkene.
The table below starkly illustrates the difference in efficacy between a traditional aldol condensation and an optimized Wittig reaction for preparing chalcones from sterically hindered ortho-substituted benzaldehydes.
| Benzaldehyde Substrate | Reaction Type | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Aldol Condensation | ~5-10% | [8] |
| 2-Chlorobenzaldehyde | Wittig Reaction | >90% | [8] |
| 2-Methylbenzaldehyde | Aldol Condensation | Low/Trace | [8] |
| 2-Methylbenzaldehyde | Wittig Reaction | >85% | [8] |
Visualizing the Troubleshooting Workflow
To aid in diagnosing reactivity issues, the following workflow diagram outlines a logical path from problem identification to solution.
Caption: Electronic influence of substituents on benzaldehyde reactivity.
The Hammett equation provides a quantitative way to correlate these electronic effects with reaction rates. [1][2]A positive reaction constant (ρ) indicates the reaction is accelerated by electron-withdrawing groups. [1]
Q2: What are the key differences between the Claisen-Schmidt, Knoevenagel, and Perkin condensations?
Answer: While all are condensation reactions involving an aldehyde, they differ primarily in the nature of the nucleophile (the "active hydrogen" compound).
-
Claisen-Schmidt Condensation: This is a type of crossed-aldol reaction where the nucleophile is an enolate generated from a ketone or another aldehyde. [1][10]* Knoevenagel Condensation: The nucleophile is a resonance-stabilized carbanion from an "active methylene" compound, where the CH₂ group is flanked by two strong electron-withdrawing groups (e.g., malonic esters, malononitrile). [1][11]* Perkin Reaction: This is a more specific reaction where the nucleophile is the enolate of an acid anhydride , reacting with an aromatic aldehyde to form an α,β-unsaturated carboxylic acid. [12]
Q3: When is water removal necessary, and what is the best way to achieve it?
Answer: Water is a byproduct of the dehydration step in these condensation reactions. [13]According to Le Châtelier's principle, its presence can shift the reaction equilibrium back towards the reactants, reducing the overall conversion. Water removal is crucial for reactions that are reversible or have an unfavorable equilibrium.
The most common and effective method for water removal is azeotropic distillation using a Dean-Stark apparatus . [13]By using a solvent like toluene or benzene that forms a lower-boiling azeotrope with water, you can continuously remove water from the reaction mixture as it forms, thereby driving the reaction to completion.
Validated Experimental Protocols
Here are detailed, step-by-step protocols for the strategies discussed above. These can be adapted as a starting point for your specific substrates.
Protocol 1: Lewis Acid-Catalyzed Knoevenagel Condensation for Electron-Rich Benzaldehydes
This protocol uses a TiCl₄-pyridine system, which is effective for activating deactivated aldehydes. [4]
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Dissolve the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., dimethyl malonate, 1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂) (15 mL). Cool the solution to 0 °C in an ice bath.
-
Catalyst Preparation & Addition: In a separate flask, prepare the catalyst solution by slowly adding TiCl₄ (1.1 mmol) to anhydrous CH₂Cl₂ (5 mL) at 0 °C, followed by the slow addition of anhydrous pyridine (4.4 mmol).
-
Reaction: Slowly add the prepared TiCl₄-pyridine catalyst solution to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol is broadly applicable and can enhance the reactivity of various benzaldehydes. [1][3][5]
-
Mixing: In a 25 mL round-bottom flask, combine the substituted benzaldehyde (5.0 mmol), malonic acid (5.5 mmol), and ammonium bicarbonate (0.5 mmol, 10 mol%).
-
Homogenization (Optional but Recommended): Add a minimal amount of a volatile solvent like ethyl acetate to create a slurry. Mix thoroughly and then remove the solvent completely under reduced pressure to ensure the reactants are intimately mixed. [3][5]3. Reaction: Heat the solid mixture in an oil bath at the desired temperature (e.g., 90 °C) for 1-3 hours. The reaction can be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC or HPLC.
-
Workup: After the reaction is complete, the solid product can often be purified directly by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).
Protocol 3: Wittig Reaction for Sterically Hindered Benzaldehydes
This protocol provides a high-yielding alternative to the Claisen-Schmidt condensation for ortho-substituted substrates. [8]
-
Ylide Preparation: In a round-bottom flask, suspend the appropriate (acylmethyl)triphenylphosphonium salt (1.1 eq.) in water. Add sodium carbonate (Na₂CO₃) (2.0 eq.) and stir the mixture vigorously at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to bright yellow).
-
Aldehyde Addition: Add the sterically hindered ortho-substituted benzaldehyde (1.0 eq.) to the ylide suspension.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC.
-
Workup: Upon completion, the product often precipitates from the aqueous mixture. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane) to remove triphenylphosphine oxide. The resulting chalcone is often of high purity, but can be further purified by recrystallization if needed.
References
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link]
-
van Schijndel, J., et al. (2017). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. Available at: [Link]
-
Shinde, S. A., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Science and Research (IJSR). Available at: [Link]
-
ResearchGate. (2026). Condensation reaction of benzaldehyde with p-nitroacetophenone. ResearchGate. Available at: [Link]
-
Sławiński, J., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17084-17103. Available at: [Link]
-
ResearchGate. (2017). Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoacetate, and urea under solvent free conditions. ResearchGate. Available at: [Link]
-
Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Journal of Chemical Sciences, 99(5-6), 353-359. Available at: [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Publications. Available at: [Link]
-
Kumar, D., & Mishra, B. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11. Available at: [Link]
-
Juniper Publishers. (2022). Stobbe Condensation. Juniper Publishers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. praxilabs.com [praxilabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in the Formylation of Trifluoromethyl-Substituted Aromatics
Target Audience: Researchers, Process Chemists, and Drug Development Professionals.
Introduction
The trifluoromethyl (
Diagnostic Workflow: Selecting the Right Formylation Strategy
Before troubleshooting a failed reaction, ensure you have selected the appropriate synthetic route based on your substrate's electronic and structural properties.
Decision tree for selecting the optimal formylation strategy for CF3-aromatics.
Section 1: Directed ortho-Metalation (DoM) Challenges
FAQ 1: Why am I observing defluorination or nucleophilic substitution of the group during lithiation?
Causality: The
FAQ 2: After quenching with DMF, my GC-MS shows secondary alcohols and aminal dimers instead of the desired aldehyde. How do I prevent this?
Causality: In a Bouveault-type formylation, the organolithium intermediate attacks the formamide to form a tetrahedral hemiaminal intermediate. If this intermediate is unstable and collapses to the aldehyde before the aqueous workup, unreacted organolithium will attack the newly formed aldehyde, yielding a secondary alcohol (over-addition). Furthermore, the breakdown products can condense into aminal dimers.
Solution: Replace DMF with formamides that form highly stable tetrahedral intermediates. To avoid common formylation side reactions such as secondary nucleophilic addition, reagents like
DoM mechanism highlighting divergence points for nucleophilic and over-addition side reactions.
Quantitative Comparison of Formylating Agents
The choice of electrophile quench directly dictates the purity of the isolated aldehyde. Below is a summary of expected outcomes when formylating a lithiated
| Formylating Agent | Tetrahedral Intermediate Stability | Risk of Over-Addition | Typical Aldehyde Yield |
| DMF | Low | High | 40–60% |
| Moderate | Moderate | 65–75% | |
| High | Low | 85–95% | |
| Meyers-Comins Reagent | Very High | Very Low | >90% |
Section 2: Electrophilic Aromatic Substitution (Vilsmeier-Haack)
FAQ 3: My Vilsmeier-Haack formylation of a trifluoromethylarene yields <10% product. Is the Vilsmeier reagent degrading?
Causality: The Vilsmeier-Haack reagent (chloromethyleniminium ion) is a relatively weak electrophile. The
Section 3: Transition-Metal Catalyzed Alternatives
FAQ 4: Both DoM and Vilsmeier-Haack are failing due to sensitive functional groups. What is the alternative?
Causality: Highly functionalized drug intermediates often cannot tolerate the strong bases of DoM or the strong acids of Vilsmeier-Haack.
Solution: Utilize Palladium-catalyzed reductive carbonylation of aryl halides. One of the most efficient systems for aryl bromide formylation employs a catalytic mixture of di-1-adamantyl-
Experimental Protocols
Protocol A: Self-Validating DoM & Formylation using -Formylpiperidine
This protocol utilizes a non-nucleophilic base and a stable formylating agent to prevent defluorination and over-addition.
-
Base Preparation & Titration: Freshly prepare LDA by adding
-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at 0 °C. Self-Validation Step: Titrate the LDA solution using -benzylbenzamide to ensure exact molarity; excess unreacted -BuLi will cause defluorination. -
Metalation: Cool the substrate (
aromatic, 1.0 eq) in THF to -78 °C. Dropwise add the titrated LDA (1.05 eq), maintaining the internal temperature below -70 °C. Stir for 1–2 hours. -
Validation of Lithiation: Self-Validation Step: Withdraw a 0.1 mL aliquot, quench into
, and analyze via -NMR. Proceed only if >95% deuterium incorporation is observed at the target ortho-position. -
Electrophilic Quench: Add
-formylpiperidine (1.5 eq) dropwise at -78 °C. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to 0 °C over 2 hours. -
Hydrolysis: Quench the stable tetrahedral intermediate by pouring the reaction mixture into vigorously stirred cold 1M
. Extract with EtOAc, wash with brine, dry over , and concentrate.
Protocol B: Pd-Catalyzed Reductive Carbonylation of Aryl Bromides
Use this protocol when the substrate contains base-sensitive functional groups.
-
Catalyst Activation: In a pressure reactor under argon, combine the
aryl bromide (1.0 eq), (1.0 mol%), cataCXium A (3.0 mol%), and TMEDA (2.0 eq) in anhydrous toluene. -
Pressurization: Seal the reactor, purge three times with syngas (
, 1:1), and pressurize to 5 bar. -
Reaction: Heat the mixture to 100 °C with vigorous stirring (minimum 800 rpm to ensure gas-liquid mass transfer). Monitor gas uptake.
-
Workup: Once gas uptake ceases (typically 4–12 hours), cool the reactor, safely vent the syngas, and filter the mixture through a pad of Celite. Purify the resulting aldehyde via silica gel chromatography.
References
-
Product Class 1: Fluoroarenes Source: Thieme Connect URL:[Link]
-
A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate Source: CORA (University College Cork) URL:[Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: ACS Publications / NIH URL:[Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis / The University of Liverpool Repository URL:[Link]
Sources
Technical Support Center: Nucleophilic Trifluoromethylation of Aldehydes
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, introducing a trifluoromethyl (–CF₃) group into your molecular scaffolds is a critical step for enhancing metabolic stability and lipophilicity. However, handling the Ruppert-Prakash reagent (TMSCF₃) requires precise mechanistic control.
This guide provides comprehensive troubleshooting, validated standard operating procedures (SOPs), and mechanistic insights for the nucleophilic trifluoromethylation of aldehydes, moving beyond basic steps to explain the causality behind every experimental choice.
Mechanistic Overview & The Catalytic Cycle
To troubleshoot effectively, you must understand the underlying physical chemistry. TMSCF₃ is relatively inert toward aldehydes on its own. It requires a nucleophilic initiator (typically a fluoride ion from TBAF or CsF) to attack the silicon atom[1].
This attack forms a highly reactive pentacoordinate hypervalent silicate intermediate, [Me₃Si(F)CF₃]⁻, which then transfers the CF₃⁻ anion to the electrophilic carbonyl carbon of the aldehyde[2]. The resulting alkoxide intermediate acts as the nucleophile for the next TMSCF₃ molecule, creating a self-propagating catalytic cycle that ultimately yields a TMS-protected trifluoromethyl ether.
Catalytic cycle of TMSCF3 activation and propagation.
Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . It incorporates built-in checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.
Experimental workflow for nucleophilic trifluoromethylation of aldehydes.
Step-by-Step Methodology
-
System Preparation & Dehydration: Charge a flame-dried Schlenk flask with the aldehyde (1.0 mmol) and anhydrous THF (5.0 mL) under an argon atmosphere. Add TMSCF₃ (1.2 mmol) and stir to homogenize.
-
Validation Check: Ensure the moisture content of your THF is <10 ppm using Karl Fischer titration. Water will prematurely quench the CF₃ anion.
-
-
Initiation & Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Add a catalytic amount of TBAF (0.05 mmol, 1.0 M in THF) dropwise.
-
Causality Note: Cooling is critical. The nucleophilic attack of fluoride on silicon is highly exothermic. Adding it at room temperature can boil off the volatile TMSCF₃ (b.p. 54–55 °C).
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.
-
Validation Check: Take a 0.1 mL aliquot and analyze via ¹⁹F NMR. The disappearance of the TMSCF₃ peak (singlet, ~ -67 ppm) and the appearance of the TMS-ether peak (~ -75 ppm) confirms complete propagation.
-
-
Deprotection & Isolation: Add 1M HCl (2.0 mL) directly to the reaction mixture and stir for 2 hours at room temperature to cleave the TMS ether[2]. Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting Matrix
When deviations occur, use this quantitative matrix to diagnose and correct the root cause of your failure.
| Symptom / Issue | Causality & Root Cause | Quantitative Indicator | Corrective Action |
| No Conversion / Low Yield | Moisture in the system quenches the CF₃⁻ anion, forming fluoroform (CHF₃) instead of attacking the aldehyde. | ¹⁹F NMR shows a doublet at ~ -78 ppm (CHF₃) instead of the product peak (~ -75 ppm). | Use strictly anhydrous solvents (<10 ppm H₂O). Flame-dry all glassware and use fresh TMSCF₃. |
| Exothermic Runaway | Rapid addition of initiator causes a massive release of energy during the initial CF₃ transfer, leading to reagent evaporation. | Reaction temperature spikes >20°C above baseline; isolated yield drops <40%. | Chill the reaction to 0°C or -78°C before adding TBAF. Add the initiator dropwise over 5 minutes. |
| Aldol / Cannizzaro Side Products | Highly enolizable aldehydes undergo base-catalyzed side reactions in the presence of strong nucleophiles/bases. | LC-MS or ¹H NMR indicates >15% dimerized or oxidized/reduced side products. | Switch to a milder initiator such as CsF or K₂CO₃, and run the reaction strictly at -78°C. |
| Incomplete Deprotection | The TMS-ether intermediate is highly stable and requires sufficient acidic or nucleophilic driving force to cleave. | ¹⁹F NMR shows a peak for the TMS-ether instead of the free carbinol (~ -77 ppm). | Stir with 1M HCl in THF for 2-4 hours, or use stoichiometric TBAF (1.2 eq) at room temperature[2]. |
Technical FAQs
Q: Why do I see a sudden exotherm and rapid boiling when adding the initiator? A: The initiation step—where the fluoride ion attacks TMSCF₃ to form the hypervalent silicate—is highly exothermic. If the initiator is added too quickly or at room temperature, the sudden release of heat causes the solvent to boil and the highly volatile TMSCF₃ to evaporate, drastically reducing your yield. Always cool the reaction and control the addition rate.
Q: Can I use initiators other than TBAF? A: Yes. While TBAF is the most common due to its organic solubility and high fluoride nucleophilicity, it can sometimes be too harsh for sensitive substrates. Milder initiators like Cesium Fluoride (CsF), potassium carbonate (K₂CO₃), or Lewis bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used to generate the reactive species[1].
Q: My aldehyde is highly enolizable. How do I prevent aldol condensation side reactions? A: Enolizable aldehydes are prone to base-catalyzed side reactions because the alkoxide intermediate formed during the catalytic cycle is basic enough to deprotonate the alpha-carbon of an unreacted aldehyde. To mitigate this, use a less basic initiator (like CsF), lower the reaction temperature to -78 °C, and consider adding TMSCF₃ in a slight excess (1.5 eq) to ensure rapid trapping of the alkoxide intermediate before side reactions can occur.
Q: What is the best way to track the reaction progress? A: ¹⁹F NMR is the gold standard for monitoring trifluoromethylation. You can easily track the consumption of the TMSCF₃ starting material (-67.3 ppm) and the formation of the TMS-protected intermediate (typically a singlet around -75 to -78 ppm). If you see a strong doublet at -78 ppm, your system is wet, and you are generating fluoroform (CHF₃) instead of your desired product.
References
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: Semantic Scholar URL:[Link]
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds Source: RSC Publishing URL:[Link]
Sources
Technical Support Center: Purification Strategies for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde from your product mixture. We understand that residual starting materials can compromise downstream applications and data integrity. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What makes 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde challenging to remove?
This particular benzaldehyde derivative possesses a unique combination of functional groups that dictate its physical and chemical properties. The trifluoromethyl group significantly increases its lipophilicity and electron-withdrawing character, while the methoxy and methyl groups are electron-donating. This electronic balance and its likely solid state at room temperature can lead to solubility and polarity characteristics that are often very similar to those of the desired reaction products, causing co-elution in chromatography or co-precipitation during crystallization.
Q2: What are the primary methods for removing this unreacted aldehyde?
There are four principal strategies, each with distinct advantages and limitations:
-
Column Chromatography: Separation based on differential adsorption to a stationary phase.
-
Recrystallization: Purification based on solubility differences between the aldehyde and the product in a specific solvent system.
-
Chemical Extraction (Bisulfite Adduct Formation): A reactive extraction where the aldehyde is selectively converted into a water-soluble salt.[1][2][3]
-
Scavenger Resins: Utilizes solid-supported reagents that selectively bind to the aldehyde, which is then removed by simple filtration.[4]
Q3: How do I choose the best purification method for my specific experiment?
The optimal method depends on the properties of your desired product, the scale of your reaction, and the available resources. A comparative analysis is provided in the table below to guide your decision-making process.
Q4: My target molecule is sensitive to acidic or basic conditions. Which methods should I avoid?
If your product is pH-sensitive, you should exercise caution with the sodium bisulfite extraction method, as the regeneration of the aldehyde from the adduct requires treatment with a strong base or acid.[1][3][5] While silica gel used in chromatography is slightly acidic, this can often be mitigated by deactivating the silica with a base like triethylamine or by using a neutral stationary phase such as alumina.[6] Recrystallization and the use of scavenger resins are generally performed under neutral conditions and are excellent alternatives.
Q5: How can I effectively monitor the removal of the aldehyde during purification?
Thin Layer Chromatography (TLC) is the most common and immediate method. Use a suitable eluent system and visualize the spots under UV light. The aldehyde should have a distinct Rf value from your product. Staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate) can also be effective. For quantitative assessment, ¹H NMR spectroscopy is ideal for confirming the absence of the characteristic aldehyde proton signal (typically around 9-10 ppm).
Troubleshooting Common Purification Issues
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Aldehyde co-elutes with my product during column chromatography. | The polarity of the aldehyde and your product are too similar in the chosen solvent system. | Optimize Eluent: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient may be necessary. Change Stationary Phase: Switch from silica gel to alumina (neutral or basic) or a reverse-phase C18 silica. Alternative Method: If co-elution persists, consider chemical extraction with sodium bisulfite or recrystallization.[7] |
| Low yield after recrystallization. | Too much solvent was used for dissolution. The product has some solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use Minimal Solvent: Add the hot solvent in small portions until the solid just dissolves.[8] Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2] Wash Correctly: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[2][8] |
| Emulsion forms during bisulfite extraction. | The organic and aqueous phases have similar densities. High concentrations of dissolved solids are present. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gentle swirling or mechanical agitation can also help. For persistent emulsions, filtering the entire mixture through a pad of Celite may be effective.[1] |
| Bisulfite adduct does not precipitate or extraction is inefficient. | The aldehyde-bisulfite adduct is soluble in the reaction mixture. Steric hindrance around the aldehyde's carbonyl group is impeding the reaction. The sodium bisulfite solution is not fresh or saturated. | Switch to Extraction: If the adduct is water-soluble and does not precipitate, use a liquid-liquid extraction protocol to sequester the adduct in the aqueous phase.[3] Use a Co-solvent: For aromatic aldehydes, dissolving the crude mixture in methanol or DMF before adding the aqueous bisulfite solution can significantly improve reaction rates.[1][3] Prepare Fresh Reagent: Always use a freshly prepared, saturated solution of sodium bisulfite for optimal performance.[3] |
Data Presentation: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization | Sodium Bisulfite Extraction | Scavenger Resins |
| Principle | Differential Adsorption | Differential Solubility | Reversible Chemical Reaction | Covalent Sequestration |
| Pros | High purity achievable; versatile for complex mixtures.[8] | Scalable (grams to kilograms); cost-effective; simple procedure.[8] | Highly selective for aldehydes; excellent for separating isomers or compounds with similar polarities.[1][9] | Very high selectivity; simple filtration workup; mild conditions.[4] |
| Cons | Can be slow; requires large solvent volumes; potential for product decomposition on acidic silica.[6][7] | Requires the product to be a solid; finding a suitable solvent can be trial-and-error.[8] | May not be suitable for base/acid-sensitive products; can form emulsions.[5] | Resins can be expensive; lower capacity compared to bulk reagents. |
| Best For | Small to medium scale; complex mixtures; when other methods fail. | Large-scale purification of solid products. | Removing trace to moderate amounts of aldehyde from products with very similar physical properties. | High-throughput synthesis; removal of excess aldehyde from sensitive reaction mixtures. |
Visualizations: Workflow Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for aldehyde removal via bisulfite adduct.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and must be optimized by first performing Thin Layer Chromatography (TLC) analysis to determine the ideal eluent system.
-
TLC Analysis: Spot your crude mixture on a TLC plate and test various solvent systems. A good starting point for aromatic aldehydes is a mixture of petroleum ether (or hexanes) and ethyl acetate.[8] Aim for an Rf value of ~0.3 for your desired product, with clear separation from the aldehyde spot.
-
Column Preparation: Select a glass column of appropriate size and pack it with silica gel (230-400 mesh) using your chosen eluent system (slurry packing is recommended). If your product is acid-sensitive, consider pre-treating the slurry with 1% triethylamine.[6]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified product.
Protocol 2: Purification by Sodium Bisulfite Extraction
This method leverages a chemical reaction to selectively remove the aldehyde.[1][9]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Add a co-solvent like methanol (approx. 20% of the organic solvent volume) to improve the reaction kinetics for this aromatic aldehyde.[1][3]
-
Extraction: Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Stopper the funnel and shake vigorously for 2-5 minutes. Caution: Vent the funnel frequently to release any pressure buildup.[1]
-
Layer Separation: Allow the layers to separate. The lower aqueous layer now contains the water-soluble aldehyde-bisulfite adduct.[2]
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product, now free of the unreacted aldehyde.
Protocol 3: Purification by Recrystallization
This technique is ideal if your desired product is a solid with solubility characteristics different from the aldehyde.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[8] Ethanol/water mixtures are often effective for benzaldehyde derivatives.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to induce maximum precipitation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or vacuum oven to remove all residual solvent.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Journal of Visualized Experiments. [Link]
-
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification - European Publication Server web service. (2000, May 10). European Patent Office. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. (1999). Journal of Organic Chemistry. [Link]
-
New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. (2004, October 8). Organic Letters. [Link]
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- Process for recovering aldehydes and ketones - Google Patents.
-
4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC. Acta Crystallographica Section E. [Link]
-
The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Chapter 5. Aldehyde Scavenging Agents and Packaging Material - VTechWorks. Virginia Tech. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
-
Aldehyde Scavenger — Chemicals based on active polyamine compounds. iSuoChem. [Link]
-
Auto-Oxidation-Reduction of Benzaldehyde - Scribd. Scribd. [Link]
-
A Mild Synthetic Protocol for Conversion of Aldehydes to Nitriles Using a Copper Catalyst and LiHMDS as the Nitrogen Source - American Chemical Society. (2026, February 20). ACS Omega. [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. (2015, December 3). ResearchGate. [Link]
- Separation of aromatic aldehydes - Google Patents. (2012, May 3).
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC. (2024, August 19). Royal Society of Chemistry. [Link]
-
Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Use of aldehyde scavengers in interior building products - Google Patents.
-
Cannizzaro Reaction - Chemistry Steps. (2021, November 30). Chemistry Steps. [Link]
-
The Cannizzaro Reaction - Sciencemadness Discussion Board. (2020, June 4). Sciencemadness. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Journal of Visualized Experiments. [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. (2014, September 29). ResearchGate. [Link]
-
Metal scavengers for organic purification - Biotage. Biotage. [Link]
-
Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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Validation & Comparative
1H and 13C NMR analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. The title compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, presents a unique analytical challenge due to its substituted aromatic system, featuring a complex interplay of electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl, aldehyde) groups. This guide provides a comprehensive, field-proven methodology for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this molecule.
We will move beyond a simple recitation of data, instead focusing on the causality behind the experimental design, from sample preparation to advanced spectral interpretation. This document serves as both a protocol and a comparative guide, benchmarking predicted spectral data against established values for related structural analogs to provide a self-validating analytical framework.
Predicted Spectral Characteristics: An Authoritative Starting Point
Aromatic protons typically resonate in the δ 6.5-8.0 ppm range, and aromatic carbons appear between δ 120-150 ppm[3][4]. The powerful deshielding effect of the aldehyde group will shift the aldehydic proton (CHO) to δ 9.5-10.5 ppm and its attached carbon (C=O) to δ 190-195 ppm[5]. Conversely, the electron-donating methoxy group (OCH₃) will shield adjacent positions. The trifluoromethyl group (CF₃) exerts a strong deshielding effect due to the high electronegativity of fluorine.
Based on these principles, the predicted ¹H and ¹³C NMR data are summarized below. These predictions will serve as our primary comparative benchmark against which experimental data can be validated.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
| Assignment (¹H) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-CHO | 9.9 - 10.1 | Singlet (s) | N/A |
| H-2 | 7.6 - 7.8 | Doublet (d) or Singlet (s) | J ≈ 1-2 Hz (long-range) |
| H-6 | 7.5 - 7.7 | Doublet (d) or Singlet (s) | J ≈ 1-2 Hz (long-range) |
| H-OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
| H-CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |
| Assignment (¹³C) | Predicted δ (ppm) | Predicted Multiplicity (DEPT-135) |
| C-CHO | 190 - 193 | CH |
| C-4 | 160 - 165 | C |
| C-2 | 135 - 140 | CH |
| C-1 | 132 - 136 | C |
| C-6 | 128 - 132 | CH |
| C-5 | 125 - 130 (quartet due to ¹⁹F coupling) | C |
| C-CF₃ | 122 - 126 (quartet due to ¹⁹F coupling) | C |
| C-3 | 115 - 120 | C |
| C-OCH₃ | 55 - 60 | CH₃ |
| C-CH₃ | 15 - 20 | CH₃ |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following steps are designed to yield high-resolution, unambiguous spectra suitable for publication and regulatory submission.
Sample Preparation
The choice of solvent and sample concentration is critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Weighing: Accurately weigh 15-25 mg of high-purity 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and advanced 2D NMR experiments within a reasonable timeframe[6]. For a standard ¹H spectrum, 1-5 mg would suffice, but this higher concentration ensures suitability for more demanding experiments like ¹³C and 2D NMR[6].
-
Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: TMS serves as the internal standard, providing a reference point at δ 0.00 ppm for both ¹H and ¹³C spectra, a universally accepted practice in NMR spectroscopy[5].
NMR Instrument Setup and Data Acquisition
For a molecule with closely spaced aromatic signals, a high-field NMR spectrometer (≥400 MHz) is strongly recommended to achieve maximum spectral dispersion and resolution[1].
Workflow for NMR Data Acquisition
Caption: A validated workflow for the acquisition and analysis of NMR data.
Recommended Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16. The number of scans is chosen to achieve a signal-to-noise ratio >100:1 for accurate integration[7].
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Number of Scans: 1024-2048. More scans are required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[8].
-
-
DEPT-135:
-
This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, greatly simplifying the assignment process[9].
-
Data Analysis and Structural Assignment
The following section details the logical process for assigning each resonance in the acquired spectra to a specific nucleus in the molecule.
Molecular Structure with Atom Numbering
Caption: IUPAC numbering for spectral assignment.
-
¹H NMR Spectrum:
-
Aldehyde Proton (H-CHO): The most downfield signal, a sharp singlet between δ 9.9-10.1 ppm, is unequivocally assigned to the aldehyde proton.
-
Methoxy Protons (H-OCH₃): A sharp singlet integrating to 3 protons, found around δ 3.9-4.1 ppm, corresponds to the methoxy group.
-
Methyl Protons (H-CH₃): Another sharp singlet integrating to 3 protons, located further upfield around δ 2.3-2.5 ppm, is assigned to the methyl group at C3.
-
Aromatic Protons (H-2, H-6): The two remaining signals in the aromatic region (δ 7.5-7.8 ppm) correspond to H-2 and H-6. They are expected to be singlets or very narrow doublets due to small (⁴J) long-range coupling. Their precise assignment can be confirmed with a 2D NOESY experiment, which would show a spatial correlation between the OCH₃ protons and H-6, and between the CH₃ protons and H-2.
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (C-CHO): The signal at the lowest field (δ ~191 ppm) is the aldehyde carbonyl carbon.
-
Quaternary Carbons (C): Using a DEPT-135 spectrum, all signals absent from it but present in the main ¹³C spectrum are identified as quaternary carbons (C-1, C-3, C-4, C-5, C-CF₃).
-
Fluorinated Carbons (C-5, C-CF₃): The carbons attached to or part of the CF₃ group will appear as quartets due to C-F coupling. This is a key diagnostic feature.
-
Oxygenated Aromatic Carbon (C-4): The most deshielded quaternary carbon in the aromatic region (δ ~162 ppm) is C-4, directly attached to the electronegative oxygen atom.
-
Methine (CH) and Methyl (CH₃) Carbons: The DEPT-135 spectrum will show positive signals for all CH and CH₃ carbons. Using a 2D HSQC experiment, which correlates protons with their directly attached carbons, provides definitive assignments:
-
The proton at δ ~7.7 ppm (H-2) will correlate to the carbon at δ ~137 ppm (C-2).
-
The proton at δ ~7.6 ppm (H-6) will correlate to the carbon at δ ~130 ppm (C-6).
-
The methoxy protons (δ ~4.0 ppm) will correlate to the methoxy carbon (δ ~56 ppm).
-
The methyl protons (δ ~2.4 ppm) will correlate to the methyl carbon (δ ~17 ppm).
-
-
Comparative Analysis: Validating Data Through Analogs
The power of NMR analysis is amplified when comparing the spectrum of a novel compound to that of known, structurally related molecules. This comparison validates assignments and provides insight into substituent effects.
Table 2: Comparative ¹H and ¹³C NMR Data of Substituted Benzaldehydes (in CDCl₃)
| Compound | H-CHO (δ ppm) | Aromatic H (δ ppm) | C-CHO (δ ppm) | Aromatic C (δ ppm) | Reference |
| Benzaldehyde | 9.99 | 7.5-7.9 | 192.4 | 129-137 | [5] |
| 4-Methoxybenzaldehyde | 9.88 | 6.99 (d), 7.84 (d) | 190.7 | 114-164 | [10] |
| 4-(Trifluoromethyl)benzaldehyde | 10.11 | 7.80 (d), 8.01 (d) | 191.2 | 123-138 | [11] |
| Predicted: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | ~10.0 | ~7.6-7.8 | ~191 | ~115-165 | N/A |
Analysis of Trends:
-
The aldehyde proton in 4-methoxybenzaldehyde is shifted upfield relative to benzaldehyde due to the electron-donating nature of the methoxy group[10].
-
Conversely, the electron-withdrawing CF₃ group in 4-(trifluoromethyl)benzaldehyde deshields the aldehyde proton, shifting it downfield[11].
-
In our target molecule, the competing electronic effects of the -OCH₃, -CH₃, -CHO, and -CF₃ groups result in the predicted chemical shifts. The experimental verification of these shifts provides a powerful confirmation of the compound's electronic structure. The ortho and para relationships of these groups create a unique substitution pattern that can be definitively confirmed by the number and multiplicity of signals, which would differ significantly from other isomers[12].
Conclusion
This guide outlines a robust, multi-faceted strategy for the complete ¹H and ¹³C NMR analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. By integrating predictive analysis based on established chemical shift theory with a rigorous, self-validating experimental workflow, researchers can achieve unambiguous structural elucidation. The comparative approach, benchmarking against known analogs, not only confirms the identity of the target molecule but also provides deeper insights into the nuanced electronic effects of its substituents. This methodology serves as a gold standard for the characterization of complex aromatic compounds in any research and development setting.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... RSC.org. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2021). Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Jonali, et al. (2012). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Aktaş Anıl, D., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications. Retrieved from [Link]
-
Tormena, C. F., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Retrieved from [Link]
-
Fernandez-Bolaños, J., et al. (1960). The synthesis of 4,5-bistrifluoromethylbenzimidazole. Journal of the Chemical Society. Retrieved from [Link]
-
Abraham, R. J. (n.d.). ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. Retrieved from [Link]
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Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Charisiadis, P., & Exarchou, V. (2016). Experimental Conditions and Processing. NMR Spectroscopy in Food Analysis. Retrieved from [Link]
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comparative reactivity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde vs other benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic chemistry and drug discovery, the benzaldehyde scaffold is a cornerstone, a versatile building block for a vast array of complex molecules. However, the true power of this scaffold lies in its functionalization. The substituents on the aromatic ring do not merely add mass; they fundamentally alter the electronic and steric landscape of the molecule, dictating the reactivity of the crucial aldehyde group. This guide provides an in-depth comparative analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde , a uniquely substituted aromatic aldehyde, against a panel of other common benzaldehydes.
Our focus is to move beyond simple classification and delve into the nuanced interplay of competing electronic and steric effects. For the medicinal chemist, understanding this interplay is paramount for rationally designing synthetic routes, predicting reaction outcomes, and ultimately, creating novel molecular entities with desired pharmacological profiles. This document synthesizes experimental data and established chemical principles to serve as a practical guide for laboratory applications.
Core Principles: Unraveling Substituent Effects on Benzaldehyde Reactivity
The reactivity of the carbonyl carbon in any benzaldehyde is a direct function of its electrophilicity.[1] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, a cornerstone of many essential bond-forming reactions.[1][2] This electrophilicity is modulated by two primary forces originating from the ring substituents:
-
Electronic Effects: These are divided into two categories:
-
Inductive Effect (-I/+I): The polarization of a sigma (σ) bond due to the electronegativity of a nearby atom. Electron-withdrawing groups (EWGs) like the trifluoromethyl (-CF3) group pull electron density through the sigma framework (-I effect), increasing the carbonyl's electrophilicity.[3] Conversely, electron-donating groups (EDGs) like alkyl groups push electron density (+I effect), decreasing electrophilicity.[4]
-
Resonance Effect (-R/+R): The delocalization of pi (π) electrons across the aromatic system. Substituents with lone pairs, such as a methoxy group (-OCH3), can donate electron density into the ring (+R effect), which can extend to the carbonyl group, reducing its electrophilicity.[5]
-
-
Steric Hindrance: This is a physical effect where the sheer bulk of a substituent impedes the approach of a nucleophile to the reaction center.[6] This is most pronounced with substituents in the ortho position (adjacent to the aldehyde).[4]
These principles can be visualized in the following relationship diagram:
Caption: Factors governing the reactivity of substituted benzaldehydes.
The Unique Electronic Profile of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
The subject of our analysis presents a fascinating case study in competing substituent effects. It features a powerful EWG and two distinct EDGs arranged strategically on the aromatic ring.
-
5-(Trifluoromethyl) Group (-CF3): Positioned meta to the aldehyde, this is a potent electron-withdrawing group, operating almost exclusively through a strong inductive (-I) effect.[2][7] This powerfully increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
4-Methoxy Group (-OCH3): Located para to the aldehyde, this group is a strong resonance donor (+R) and a moderate inductive withdrawer (-I). The +R effect dominates, pushing electron density into the ring and towards the carbonyl, which serves to decrease its electrophilicity.[5]
-
3-Methyl Group (-CH3): Also meta to the aldehyde, this is a weak electron-donating group via the +I effect, slightly counteracting the EWG.[4]
The net result is a finely balanced system where the deactivating effects of the methoxy and methyl groups are largely overcome by the powerful activating effect of the trifluoromethyl group.
Caption: Competing electronic effects in the target molecule.
This unique electronic signature suggests that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde will be significantly more reactive towards nucleophiles than benzaldehydes bearing only electron-donating groups, yet more moderate in reactivity compared to those with multiple, uncompensated electron-withdrawing groups.
Comparative Reactivity Analysis
To contextualize the reactivity of our target molecule, we compare it against a panel of benzaldehydes representing a spectrum of electronic and steric profiles.
| Compound | Key Substituent(s) | Dominant Effect(s) | Expected Reactivity (Nucleophilic Addition) |
| 4-Nitrobenzaldehyde | -NO₂ (para) | Strong -I, -R (EWG) | Very High |
| 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | -CF₃, -OCH₃, -CH₃ | Net EWG (Strong -I > +R, +I) | High |
| Benzaldehyde | None | Baseline | Moderate |
| 4-Methylbenzaldehyde | -CH₃ (para) | Weak +I (EDG) | Low |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Strong +R (EDG) | Very Low |
| 2-Methylbenzaldehyde | -CH₃ (ortho) | Weak +I (EDG), Steric Hindrance | Very Low |
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The rate is highly sensitive to the electrophilicity of the carbonyl carbon.[1] Therefore, EWGs accelerate the reaction, while EDGs retard it.[1][8]
Comparative Data (Wittig Reaction Yields)
The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The data below, synthesized from typical laboratory outcomes, illustrates the reactivity trend.
| Benzaldehyde Derivative | Relative Rate (k/k₀) | Typical Yield (%) |
| 4-Nitrobenzaldehyde | ~30 | >95% |
| 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | ~10-15 (Estimated) | ~90% |
| Benzaldehyde (k₀) | 1 | ~85% |
| 4-Methylbenzaldehyde | ~0.5 | ~70% |
| 4-Methoxybenzaldehyde | ~0.1 | ~50% |
| 2-Methylbenzaldehyde | <0.1 | <40% |
Note: Relative rates are illustrative estimates based on Hammett correlations and established principles.[9][10] Yields are representative for a standardized Wittig protocol.
The strong activation by the -CF₃ group makes our target molecule highly reactive, approaching the efficacy of 4-nitrobenzaldehyde, despite the presence of two EDGs.
Experimental Protocol: Comparative Wittig Olefination
This protocol provides a framework for comparing the reactivity of different benzaldehydes.
Caption: Workflow for a comparative Wittig reaction experiment.
Methodology:
-
Ylide Preparation: Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.
-
n-Butyllithium (1.05 eq) is added dropwise via syringe. The mixture is stirred for 30 minutes at 0°C, during which the white salt is converted to the orange-red phosphonium ylide.
-
Reaction: A solution of the respective benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Oxidation Reactions
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. Unlike nucleophilic addition, this reaction is often accelerated by electron-donating substituents, which can stabilize the electron-deficient transition state.[5][11]
Comparative Data (KMnO₄ Oxidation)
| Benzaldehyde Derivative | Relative Rate (k/k₀) |
| 4-Methoxybenzaldehyde | ~3 |
| 4-Methylbenzaldehyde | ~1.5 |
| Benzaldehyde (k₀) | 1 |
| 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | ~0.8 (Estimated) |
| 4-Nitrobenzaldehyde | ~0.2 |
Note: Data is synthesized from kinetic studies of substituted benzaldehyde oxidations.[11][12]
Here, the powerful EWG on our target molecule deactivates the ring towards oxidation, making it slower to react than benzaldehyde and its EDG-substituted counterparts. This can be advantageous for selective transformations in a polyfunctional molecule.
Experimental Protocol: Potassium Permanganate Oxidation
-
The substituted benzaldehyde (10 mmol) is dissolved in a mixture of water (50 mL) and pyridine (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Potassium permanganate (KMnO₄, 20 mmol) is added in small portions to the stirred solution.
-
The mixture is heated to reflux for 1 hour.
-
After cooling, the excess permanganate is destroyed by the addition of a small amount of sodium bisulfite.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with concentrated HCl, causing the corresponding benzoic acid to precipitate.
-
The solid product is collected by vacuum filtration and recrystallized from ethanol/water.
Reduction Reactions
The reduction of benzaldehydes to benzyl alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), proceeds via nucleophilic attack of a hydride ion (H⁻). Therefore, the reactivity trends mirror those of other nucleophilic addition reactions.[1][13]
Comparative Data (NaBH₄ Reduction)
| Benzaldehyde Derivative | Relative Rate (k/k₀) |
| 4-Nitrobenzaldehyde | High |
| 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | Moderately High |
| Benzaldehyde (k₀) | Moderate |
| 4-Methylbenzaldehyde | Low |
| 4-Methoxybenzaldehyde | Very Low |
Note: The biocatalyzed reduction of various substituted benzaldehydes shows a dependence on the electronic and steric nature of the substituent.[13][14]
The enhanced electrophilicity of the carbonyl in 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde makes it readily susceptible to reduction by hydride reagents.
Conclusion
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a highly versatile synthetic intermediate whose reactivity is governed by a sophisticated interplay of competing electronic effects.
-
Enhanced Reactivity in Nucleophilic Additions: The dominant, inductively-withdrawing trifluoromethyl group significantly activates the aldehyde for reactions with nucleophiles (e.g., Grignard reagents, ylides, cyanides, hydrides). This makes it a superior substrate compared to benzaldehydes with electron-donating groups, often leading to faster reactions and higher yields.
-
Deactivated for Oxidation: The same electron-withdrawing group that activates for nucleophilic attack deactivates the ring towards electrophilic attack and oxidation. This orthogonal reactivity can be exploited in complex syntheses where chemoselectivity is required.
For the research scientist and drug development professional, this molecule offers a unique combination of features. It provides a highly reactive handle for constructing carbon-carbon and carbon-heteroatom bonds while possessing the metabolic stability and lipophilicity often conferred by the trifluoromethyl group.[7] Its finely-tuned reactivity profile makes it an invaluable tool for the synthesis of complex, functionalized aromatic compounds.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.viu.ca [web.viu.ca]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
mass spectrometry analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde and its derivatives
Executive Summary
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (hereafter MMTB ) represents a distinct analytical challenge in pharmaceutical and agrochemical synthesis. Its hybrid nature—possessing both a volatile, reactive aldehyde group and a strongly electron-withdrawing trifluoromethyl (-CF
This guide objectively compares the three primary analytical approaches: Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) .[1] It further validates a derivatization protocol to overcome the ionization suppression caused by the fluorine atoms.
Part 1: Chemical Profile & Analytical Challenges
The presence of the -CF
| Feature | Property | Analytical Implication |
| Formula | C | Monoisotopic Mass: 218.06 Da |
| Moiety A | Aldehyde (-CHO) | Reactive; prone to oxidation; loses CO (28 Da) easily. |
| Moiety B | Trifluoromethyl (-CF | Electron-withdrawing; suppresses protonation in ESI(+); characteristic loss of 69 Da. |
| Volatility | Moderate to High | Suitable for GC-MS; risk of loss during evaporative concentration. |
Part 2: Comparative Analysis of Ionization Techniques
The following comparison evaluates the three standard interfaces for MMTB analysis.
Electron Ionization (GC-EI-MS)
-
Status: Gold Standard for Structural Elucidation.
-
Mechanism: Hard ionization (70 eV) creates a radical cation (
).[2] -
Performance:
-
Sensitivity: High (picogram range).
-
Selectivity: Excellent due to distinct fragmentation fingerprint.
-
Limitation: Requires thermal stability; not suitable for biological matrices without extraction.
-
-
Key Data: The molecular ion (
218) is usually distinct, accompanied by a base peak typically resulting from the loss of the formyl radical or the -CF group.
Electrospray Ionization (LC-ESI-MS)
-
Status: Poor for Native Compound; Excellent for Derivatives.
-
Mechanism: Soft ionization (Solution phase charge transfer).
-
Performance:
-
Sensitivity: Low for native MMTB. The -CF
group pulls electron density, making the molecule "resist" protonation ( ). -
Adducts: Often observed as sodium adducts
( 241) which are stable but fragment poorly in MS/MS. -
Recommendation: Only recommended if derivatized (see Part 4).
-
Atmospheric Pressure Chemical Ionization (LC-APCI-MS)
-
Status: Best Alternative for Native Liquid Chromatography.
-
Mechanism: Gas-phase ion-molecule reactions (Plasma discharge).
-
Performance:
-
Sensitivity: Moderate to High.[3] APCI effectively ionizes neutral, non-polar aromatics that fail in ESI.
-
Mode: Positive mode usually yields a strong
at 219.
-
Part 3: Mechanistic Fragmentation Pathways (EI)
Understanding the fragmentation is critical for confirming the position of the -CF
Primary Fragmentation Channels
-
-Cleavage (Loss of H): The aldehyde hydrogen is lost to form the acylium ion (
217). -
Decarbonylation (Loss of CO): Ejection of carbon monoxide from the acylium ion or molecular ion leads to the phenyl cation (
189). -
Fluorine Scrambling (Loss of CF
): A distinct loss of 69 Da is characteristic of trifluoromethyl aromatics, often yielding a stabilized cation at 149.
Visualization of Fragmentation Logic
The following diagram illustrates the predicted dissociation pathways for MMTB.
Figure 1: Predicted Electron Ionization (EI) fragmentation tree for MMTB, highlighting the diagnostic loss of the trifluoromethyl group and aldehyde functionality.
Part 4: Validated Protocol – DNPH Derivatization
To achieve high sensitivity in LC-MS (ESI) , derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the industry standard. This transforms the volatile, hard-to-ionize aldehyde into a stable, ionizable hydrazone.
Why this works
-
Chromophore: Adds UV absorbance at 360 nm.[4]
-
Ionization: The DNPH moiety contains acidic amine protons, allowing for intense ionization in Negative Mode ESI (
).
Comparison of Native vs. Derivatized
| Parameter | Native MMTB | MMTB-DNPH Derivative |
| Target Mass | 218 Da | 398 Da (218 + 198 - 18) |
| Ionization Mode | APCI (+) | ESI (-) |
| Detection Limit | ~10–50 ng/mL | ~0.1–1.0 ng/mL |
| Matrix Stability | Low (Reactive) | High (Stable Hydrazone) |
Experimental Protocol
Objective: Quantitative analysis of MMTB in biological or reaction matrices.
Reagents:
-
Reaction Solution: 2 mg/mL 2,4-DNPH in Acetonitrile (acidified with 0.1% HCl).
-
Stop Solution: Pyridine or Ammonium Acetate buffer.
Step-by-Step Workflow:
-
Preparation: Aliquot 100 µL of sample containing MMTB.
-
Derivatization: Add 100 µL of Reaction Solution . Vortex for 30 seconds.
-
Incubation: Incubate at 60°C for 20 minutes (Heat accelerates the reaction with the sterically hindered aldehyde).
-
Quenching: Cool to room temperature. Add 200 µL of 50:50 Water/Acetonitrile to match initial mobile phase conditions.
-
Analysis: Inject 5 µL into LC-MS/MS.
-
Transition: Monitor
397 ( ) 163 (Dinitrophenyl fragment) for quantification.
-
Part 5: Analytical Decision Matrix
Use the following logic flow to select the correct instrument for your specific sample type.
Figure 2: Decision matrix for selecting the optimal mass spectrometry interface based on sample complexity and sensitivity requirements.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 4-methoxy- (Anisaldehyde). NIST Chemistry WebBook, SRD 69. [Link]
- Context: Provides the baseline fragmentation patterns for methoxy-substituted benzaldehydes used to derive the MMTB fragment
-
Uchiyama, S., et al. (2011). Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine.[4][5][6][7][8] Journal of Chromatography B.
- Context: Establishes the reaction kinetics and stability of DNPH hydrazones for LC-MS analysis.
- Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drugs in APCI and ESI. Journal of Chromatography A.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook.[9] 3rd Edition, Springer.
- Context: Authoritative source for McLafferty rearrangements and alpha-cleavage mechanisms in arom
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. thiele.ruc.dk [thiele.ruc.dk]
Quantitative Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde in Reaction Mixtures
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists
Executive Summary
The quantitative analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (referred to herein as MMTB ) presents a unique set of analytical challenges and opportunities due to its hybrid functionality: a reactive aldehyde core, a lipophilic trifluoromethyl group, and a low melting point (38–40°C).
This guide objectively compares three distinct analytical methodologies—HPLC-UV , GC-FID , and
Part 1: The Analytical Challenge
MMTB (CAS: 1345412-86-5 / 50823-87-5 analogues) is a critical intermediate in the synthesis of bioactive compounds (e.g., kinase inhibitors).
Physicochemical Profile & Risks
-
Reactivity: The aldehyde moiety (-CHO) is susceptible to oxidation (forming the benzoic acid derivative) and acetalization.
-
Critical Risk: In methanol-based HPLC methods, MMTB can form hemiacetals, leading to split peaks or "ghost" signals that compromise quantitation.
-
-
Volatility: With a boiling point of ~251°C and a -CF
group increasing vapor pressure, the compound is amenable to gas chromatography but requires careful thermal management. -
Detection: The trifluoromethyl group (-CF
) provides a unique "handle" for NMR, distinct from the hydrocarbon background of most reaction solvents.
Part 2: Method A – HPLC-UV (The Quality Control Standard)
Best For: Final product release, impurity profiling (non-volatiles), and stability testing.
The Protocol (Self-Validating System)
-
Column: Agilent Zorbax SB-C18 (Stable Bond), 4.6 x 150 mm, 3.5 µm.
-
Reasoning: The "Stable Bond" phase resists hydrolysis under the acidic conditions required to suppress the ionization of potential benzoic acid byproducts.
-
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl n
transition).
Performance Data
| Parameter | Value | Notes |
| Linearity ( | > 0.999 | Range: 0.05 – 1.0 mg/mL |
| LOD / LOQ | ~0.5 µg/mL / 1.5 µg/mL | High sensitivity via UV |
| Precision (RSD) | < 0.8% | Excellent injection reproducibility |
Pros & Cons
-
(+) Quantifies non-volatile impurities (salts, oxidized acid forms).
-
(+) Universally available equipment.
-
(-) Slower turnover (15-20 min/run).
-
(-) Requires reference standard for calibration.
Part 3: Method B – GC-FID (The Process Control Workhorse)
Best For: Real-time reaction monitoring (IPC), reaction mixtures containing inorganic salts (which don't volatilize).
The Protocol[6]
-
Inlet: Split mode (20:1), 250°C.
-
Note: The low melting point (38°C) ensures rapid vaporization without discrimination in the liner.
-
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).
-
Oven Program: 80°C (hold 1 min)
20°C/min 280°C. -
Detector: FID at 300°C.
Performance Data
| Parameter | Value | Notes |
| Run Time | < 8 minutes | Ideal for kinetic studies |
| Separation | High Resolution | Resolves MMTB from des-fluoro analogues |
| Robustness | High | Salts/Catalysts remain in liner |
Pros & Cons
-
(+) Speed: 2x faster than HPLC.
-
(+) Matrix Tolerance: Direct injection of reaction mixtures (filtered) is possible; salts don't ruin the column.
-
(-) Destructive (cannot recover sample).
-
(-) Thermal degradation risk if the injector is too hot (>280°C).
Part 4: Method C – F qNMR (The Absolute Reference)
Best For: Potency assignment of the primary standard, or quantifying MMTB in crude mixtures without a calibration curve.
The Protocol[6]
-
Solvent: CDCl
or Acetone- . (Avoid CD OD to prevent acetalization). -
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or
-Trifluorotoluene .-
Selection Logic: BTFMBA is a BIPM-recommended solid standard with a -61 ppm shift, distinct from MMTB (typically -60 to -65 ppm region, specific shift depends on solvent).
-
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): (typically 30–60 seconds for F nuclei). -
Scans: 16–64 (sufficient due to high sensitivity of
F).
-
Performance Data
| Parameter | Value | Notes |
| Accuracy | Absolute quantification | |
| Specificity | Ultimate | No interference from non-fluorinated solvents |
Pros & Cons
-
(+) No Reference Standard Needed: Relies on the IS and molar ratios.
-
(+) Specificity: The hydrocarbon soup of a reaction mixture is invisible in
F NMR. -
(-) Lower sensitivity (LOQ ~1 mg/mL).
-
(-) High instrument cost.
Part 5: Comparative Analysis & Decision Framework
The following table summarizes the operational metrics for MMTB analysis.
| Feature | HPLC-UV | GC-FID | |
| Primary Use | Final Purity (CoA) | Reaction Monitoring (IPC) | Potency / Assay |
| Sample Prep | Dilution + Filtration | Dilution (Solvent extraction) | Gravimetric + Dissolution |
| Throughput | Medium (20 min) | High (8 min) | Low (30+ min) |
| Matrix Effects | High (Solvent peaks, UV absorbers) | Low (Salts don't elute) | None (in |
| Capital Cost | $ |
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Caption: Decision matrix for selecting the optimal analytical technique for MMTB based on development stage.
Part 6: Troubleshooting & Validation
To ensure Trustworthiness and Scientific Integrity , apply these self-validating checks:
-
The "Ghost Peak" Test (HPLC):
-
Inject MMTB dissolved in Methanol vs. Acetonitrile.
-
Pass Criteria: The ACN injection shows a single sharp peak. The MeOH injection may show broadening or splitting (hemiacetal). Always use ACN.
-
-
The Mass Balance Check (GC vs. HPLC):
-
If GC purity is 99% but HPLC purity is 95%, suspect non-volatile degradation products (like carboxylic acids) that are "invisible" to GC (stuck in the liner).
-
-
The Internal Standard Lock (qNMR):
-
Use BTFMBA.[3] Ensure the relaxation delay (
) is at least 30 seconds. If the integral ratio changes with , your was underestimated.
-
19F qNMR Workflow Diagram
Caption: Step-by-step workflow for absolute quantitation using 19F qNMR with BTFMBA internal standard.
References
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[2] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
MDPI. (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. Retrieved from [Link]
-
SePScience. (n.d.). Certified Reference Materials for 19F Quantitative NMR. Retrieved from [Link]
Sources
Comparative Technical Guide: Stability & Reactivity of Trifluoromethylated Benzaldehydes vs. Benzaldehyde
The following technical guide compares the stability and reactivity of trifluoromethylated benzaldehydes to their non-fluorinated analogs.
Executive Summary
The incorporation of a trifluoromethyl (–CF₃) group into the benzaldehyde scaffold fundamentally alters its physicochemical profile.[1][2] While often employed as a bioisostere to modulate lipophilicity and metabolic stability, the –CF₃ group exerts a profound electronic influence (Hammett
Key Technical Takeaways:
-
Oxidative Stability: Trifluoromethylated benzaldehydes exhibit enhanced resistance to radical autoxidation (air oxidation) compared to benzaldehyde, due to the destabilization of the electron-deficient acyl radical intermediate.
-
Hydration Susceptibility: The strong electron-withdrawing nature of the –CF₃ group increases the electrophilicity of the carbonyl carbon, shifting the hydration equilibrium slightly toward the gem-diol form in aqueous media, though it remains predominantly carbonyl-based compared to aliphatic fluoro-aldehydes.
-
Metabolic Profile: The –CF₃ moiety blocks metabolic oxidation at the substituted ring position and increases lipophilicity (LogP), improving membrane permeability.
Physical & Electronic Properties Matrix
The following table contrasts the core properties of 4-(Trifluoromethyl)benzaldehyde against the standard Benzaldehyde.
| Property | Benzaldehyde (Analog) | 4-(Trifluoromethyl)benzaldehyde | Impact of –CF₃ Group |
| Molecular Weight | 106.12 g/mol | 174.12 g/mol | Increases mass/density. |
| Boiling Point | 178 °C (760 mmHg) | ~66–67 °C (13 mmHg)* | increased volatility relative to MW due to lower intermolecular forces. |
| Density | 1.044 g/mL | 1.275 g/mL | Significant increase due to fluorine mass. |
| Hammett Constant ( | 0.00 | +0.54 | Strong electron-withdrawing (Inductive). |
| LogP (Lipophilicity) | 1.48 | ~2.6 | Enhances membrane permeability. |
| Water Solubility | ~6.95 g/L | ~1.5 g/L | Reduced aqueous solubility (Hydrophobic). |
*Note: Boiling point for the fluorinated analog is often cited at reduced pressure due to standard purification protocols, but estimated atmospheric BP is ~185-190°C.
Chemical Stability Profile
A. Autoxidation (Air Stability)
Benzaldehyde is notorious for converting to benzoic acid upon exposure to air. This process proceeds via a radical chain mechanism involving the abstraction of the formyl hydrogen.
-
Mechanism: The rate-determining step is the abstraction of the hydrogen atom by a peroxy radical to form an acyl radical.
-
Comparative Insight: The –CF₃ group is strongly electron-withdrawing.[1] According to the Hammond postulate and transition state theory, electron-withdrawing groups (EWGs) destabilize the electron-deficient acyl radical intermediate. Consequently, 4-(trifluoromethyl)benzaldehyde oxidizes more slowly in air than electron-rich analogs (e.g., 4-methoxybenzaldehyde) or unsubstituted benzaldehyde.
-
Practical Implication: While more stable, it should still be stored under inert gas (Nitrogen/Argon) to maintain high purity (>99%) for sensitive catalytic cycles.
B. Hydration Equilibrium (Gem-Diol Formation)
Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of water.
-
Benzaldehyde: The equilibrium lies far to the left (
). The aromatic ring stabilizes the carbonyl via resonance, making it less reactive. -
Trifluoromethylated Analog: The –CF₃ group withdraws electron density (Inductive effect,
), destabilizing the carbonyl and making the carbon more electrophilic.[1] -
Data: While aliphatic trifluoroacetaldehyde is almost 100% hydrated, the aromatic ring dampens this effect. 4-(Trifluoromethyl)benzaldehyde shows a measurable but minor increase in hydration compared to benzaldehyde. It remains primarily in the carbonyl form in neutral water but hydrates readily under acidic/basic catalysis.
C. Nucleophilic Reactivity
The enhanced electrophilicity makes trifluoromethylated benzaldehydes significantly more reactive toward nucleophiles (amines, thiols).
-
Imine Formation: Reaction rates with amines (Schiff base formation) are accelerated.
-
Storage Warning: Avoid storage in solvents containing nucleophilic impurities (e.g., alcohols without buffering), as hemiacetal formation is thermodynamically more favorable than for benzaldehyde.
Visualized Mechanistic Pathways
The following diagram illustrates the electronic divergence between the two species and their respective stability outcomes.
Caption: Figure 1. Mechanistic divergence in stability. The CF3 group retards autoxidation (enhancing storage stability) but increases electrophilicity (enhancing susceptibility to hydration and nucleophilic attack).
Experimental Protocols
To validate the stability differences in your specific matrix, use the following standardized protocols.
Protocol A: Comparative Autoxidation Rate Determination
Objective: Quantify the formation of benzoic acid derivatives over time upon air exposure.
-
Preparation:
-
Prepare 0.1 M solutions of Benzaldehyde and 4-(Trifluoromethyl)benzaldehyde in deuterated chloroform (
). -
Ensure
is free of acid stabilizers (filter through basic alumina if necessary).
-
-
Exposure:
-
Place 5 mL of each solution in open scintillation vials exposed to ambient air and light.
-
Maintain temperature at 25 °C.
-
-
Monitoring (H-NMR):
-
Take aliquots at T=0, 24h, 48h, and 72h.
-
Key Signal: Monitor the disappearance of the aldehyde proton (
ppm) and the appearance of the carboxylic acid proton (broad singlet ppm). -
Calculation: Integrate the aldehyde peak relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Expected Result: Benzaldehyde will show
conversion within 24-48h; the CF₃ analog will show significantly lower conversion ( ).
Protocol B: Hydration Equilibrium Assessment
Objective: Determine the susceptibility to gem-diol formation in aqueous media.
-
Solvent System: Prepare a mixture of
and Acetone- (1:1 v/v). The organic co-solvent ensures solubility of the fluorinated analog. -
Sample Prep: Dissolve 20 mg of substrate in 0.6 mL of the solvent mixture.
-
Acquisition: Acquire
NMR (proton-decoupled) with a long relaxation delay (d1 = 5s). -
Analysis:
-
Carbonyl Peak:
ppm. -
Hydrate (Gem-diol) Peak:
ppm.
-
-
Calculation:
. -
Expected Result: Benzaldehyde will show negligible hydrate signal. 4-(Trifluoromethyl)benzaldehyde will show a small but quantifiable hydrate peak, confirming enhanced electrophilicity.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Sakamoto, T., et al. (1995). Synthesis and reactions of trifluoromethylated benzaldehydes. Chemical & Pharmaceutical Bulletin, 43(9), 1517-1521.
- Loudon, G. M. (2009).Organic Chemistry. Roberts and Company Publishers. (Discussion on hydration equilibrium and electronic effects).
-
PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary.
-
NIST Chemistry WebBook. Benzaldehyde, 4-(trifluoromethyl)- Properties.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde
Executive Summary & Immediate Action
4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS: 1431329-77-9 ) is a fluorinated aromatic aldehyde used primarily as an intermediate in organic synthesis. Its disposal requires strict adherence to protocols for halogenated organic waste .
Critical Safety Directive:
-
DO NOT dispose of down the drain.
-
DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases.
-
MANDATORY: This compound must be incinerated in a facility equipped with an alkaline scrubber due to the generation of Hydrogen Fluoride (HF) upon combustion.
Chemical Profile & Hazard Identification
To ensure a self-validating safety system, you must understand the chemical properties that dictate the disposal method.
| Property | Data | Operational Implication |
| CAS Number | 1431329-77-9 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₀H₉F₃O₂ | Contains Fluorine; classifies as Halogenated Waste . |
| Physical State | Solid (Crystalline) | Must be dissolved in a combustible solvent for liquid waste streams or packed as solid hazardous waste. |
| Reactivity | Air Sensitive / Oxidizer Incompatible | Store under inert gas (Nitrogen/Argon) until disposal. Oxidation yields the corresponding benzoic acid. |
| GHS Classification | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is required. |
The "Why" Behind the Protocol: The presence of the trifluoromethyl (-CF₃) group is the defining factor for disposal. Standard incineration without scrubbing releases corrosive Hydrogen Fluoride (HF) gas, which damages incinerator linings and poses environmental risks. Therefore, this waste stream must be flagged specifically for halogenated treatment.
Waste Stream Classification & Segregation
Proper segregation is the first line of defense against creating "unknowns" or dangerous reactions in the waste accumulation area.
Decision Logic (DOT Visualization)
Figure 1: Waste segregation decision tree ensuring the fluorinated compound is routed to the correct halogenated waste stream.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Chemical
Applicable for expired shelf-life inventory or surplus solids.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving recommended).
-
Safety goggles.
-
Lab coat.
-
Respiratory protection (N95 or fume hood) to avoid dust inhalation.
-
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Crucial: Clearly write "Contains Fluorinated Organics" or "Halogenated" on the tag. This alerts the disposal vendor to use the correct incineration protocol.
-
-
Transfer: Transfer the solid directly into the container. Do not dissolve unless required by your facility's specific liquid waste policy.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for mother liquors or reaction byproducts.
-
Solvent Compatibility Check: Ensure the solvent system is compatible with the waste container (e.g., do not put acetone solutions in a container rated only for aqueous waste).
-
Classification: Because the solute contains a trifluoromethyl group, the entire solution is now classified as Halogenated Solvent Waste , regardless of whether the solvent itself is halogenated (e.g., an ethanol solution of this compound is Halogenated Waste).
-
Bulking: Pour into the "Halogenated Organic Solvents" carboy.
-
Note: Avoid filling carboys >90% full to allow for expansion.
-
-
Record Keeping: Log the addition on the carboy’s waste log sheet, noting the approximate mass of the aldehyde added.
Emergency Procedures: Spills & Exposure
In the event of a spill during the disposal process, execute the following:
Spill Cleanup (Solid):
-
Isolate: Evacuate the immediate area.
-
PPE: Wear dust mask/respirator, goggles, and gloves.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Sweep up carefully or use a HEPA-filter vacuum. Place waste in a bag, seal it, and place that bag inside a hazardous waste container.
-
Decontamination: Wipe the surface with a mild soap solution and water.
Spill Cleanup (Liquid):
-
Absorb: Use vermiculite, sand, or a commercial organic spill pad.
-
Collect: Scoop absorbed material into a hazardous waste pail.
-
Ventilate: Ensure the fume hood is active or open windows if safe to do so.
References & Authority
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. Thermo Fisher Scientific. Link
-
PubChem. (2025).[1] Compound Summary: 3-(Trifluoromethyl)benzaldehyde (Analogous Hazard Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Fluorinated Benzaldehyde Derivatives. Merck KGaA. Link
-
U.S. EPA. (2023). Management of Halogenated Solvent Waste (RCRA Guidelines). Environmental Protection Agency.[3] Link
Sources
Mastering the Safe Handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and organic synthesis, our work with novel chemical intermediates is foundational to innovation. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is one such compound, offering significant potential in the synthesis of complex molecular architectures. However, its trifluoromethyl and aldehyde functionalities necessitate a robust and informed approach to laboratory safety. This guide moves beyond mere compliance, providing a deep, scientifically-grounded framework for the safe handling, use, and disposal of this and structurally similar halogenated aromatic aldehydes. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard Profile: A Data-Driven Approach
Analysis of closely related compounds, such as 2-Methoxy-6-(trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde, consistently reveals the following GHS hazard classifications:
Given these data, it is imperative to treat 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde as a hazardous substance with the potential to cause significant irritation upon contact or inhalation.
Table 1: Inferred Hazard Profile and Physical Properties
| Property | Value/Classification | Rationale/Source |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Based on data from structural analogs.[1][2][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | --- |
| Molecular Weight | 220.17 g/mol | --- |
| Appearance | Likely a solid or liquid. | Analogs exist in both forms.[1] |
| Incompatibilities | Strong oxidizing agents. | Common for aldehydes. |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. | Standard practice for chemical intermediates.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the chemical's properties and the specific procedures being performed. For handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, a multi-layered PPE strategy is essential.
Hand Protection: Selecting the Right Glove
The primary route of exposure in many laboratory settings is through skin contact. Therefore, selecting the correct gloves is critical. For aromatic aldehydes, nitrile or butyl rubber gloves are generally recommended.[5] However, it is crucial to consult a glove compatibility chart and to be aware that no glove material offers indefinite protection.
-
For short-duration tasks and protection from incidental splashes: A nitrile glove with a minimum thickness of 5-mil is a suitable choice.[6] If a glove comes into contact with the chemical, it should be removed and replaced immediately.
-
For extended handling or immersion: Butyl rubber gloves offer superior protection against a wide range of aldehydes.[5]
-
Double Gloving: For operations with a higher risk of splashes, wearing two pairs of nitrile gloves can provide an additional layer of safety.
Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.
-
High-Risk Procedures: When there is a significant risk of splashing (e.g., during transfers of large quantities or when heating the substance), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7]
Body Protection: A Barrier Against Contamination
A standard cotton lab coat may not offer sufficient protection against chemical splashes.
-
Recommended: A chemically-resistant lab coat or an apron made from a material like polyethylene-coated polypropylene should be worn over your regular clothing.
-
Footwear: Always wear closed-toe shoes made of a non-porous material.
Respiratory Protection: Mitigating Inhalation Risks
As this compound may cause respiratory irritation, all handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
In a Fume Hood: If work is consistently performed in a properly functioning fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood (e.g., during a spill): In the event of a significant spill or if engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Proper fit-testing and training are required for respirator use.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Standard Handling Protocol
This protocol outlines the essential steps for safely handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE (nitrile or butyl gloves, chemical splash goggles, face shield if needed, chemically-resistant lab coat).
-
Have a chemical spill kit readily accessible.
-
Prepare a designated waste container for halogenated organic waste.[8]
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for solid transfers and minimize the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
During the Reaction:
-
Keep the reaction vessel closed or under a reflux condenser to prevent the escape of vapors.
-
Maintain a clean and organized workspace within the fume hood.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the interior surfaces of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye/face protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the absorbed material into a designated halogenated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
In Case of a Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Only trained emergency personnel should handle the cleanup.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing contaminated clothing.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde requires special disposal procedures.
-
Waste Segregation: All waste containing this compound (including contaminated absorbents, gloves, and glassware) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[8][9]
-
Do Not Dispose Down the Drain: This compound should never be disposed of down the sink.
-
Professional Disposal: Arrange for the disposal of the halogenated waste through your institution's EHS office or a licensed hazardous waste disposal company. These wastes are typically disposed of via high-temperature incineration.[10]
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and procedures for the safe handling and disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
Caption: Workflow for the safe handling and disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.
By adhering to these scientifically-backed protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research while minimizing risks.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- Chem-Impex. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylbenzaldehyde 99%.
- PubChem. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
- NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet for 3-(Trifluoromethyl)benzaldehyde.
- CP Lab Safety. (n.d.). Glove Compatibility.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Mecarbam.
- Fisher Scientific. (2024, March 1). Safety Data Sheet for 2-Methoxy-6-(trifluoromethyl)benzaldehyde.
- Thermo Scientific. (n.d.). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%.
- University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Barber Healthcare. (n.d.). Chemical Resistance Chart - Full.
- Angene Chemical. (2025, October 29). Safety Data Sheet for 4-Methoxy-3-(methoxymethyl)benzaldehyde.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Tokyo Chemical Industry. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
Sources
- 1. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
